2-Bromo-5-fluorotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88287. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNVPITBYXBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196421 | |
| Record name | 2-Bromo-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-63-1 | |
| Record name | 2-Bromo-5-fluorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromo-5-fluorotoluene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 452-63-1 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88287 | |
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| Record name | 2-Bromo-5-fluorotoluene | |
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| Record name | 2-bromo-5-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.549 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-5-FLUOROTOLUENE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2EZM84G5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-5-fluorotoluene (CAS 452-63-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluorotoluene, with CAS number 452-63-1, is a halogenated aromatic compound recognized for its utility as a versatile intermediate in organic synthesis.[1] Its unique molecular structure, featuring bromine and fluorine substituents on a toluene backbone, provides specific reactivity that is highly valued in the pharmaceutical, agrochemical, and materials science sectors.[1][2] This compound serves as a critical building block for creating more complex molecules, including novel drug candidates and advanced materials.[1][2] In the pharmaceutical industry, it is particularly noted for its role in the synthesis of biologically active compounds.[1]
Core Properties and Data
The physicochemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Citations |
| CAS Number | 452-63-1 | [1][3][4] |
| Molecular Formula | C₇H₆BrF | [1][3][4] |
| Molecular Weight | 189.03 g/mol | [1][3][5] |
| Appearance | Colorless to light yellow or light orange clear liquid | [1] |
| Boiling Point | 177 °C (at 756 mmHg) | [1][6] |
| Density | ~1.495 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D 1.526 | [1][6] |
| Flash Point | 45 °C (113 °F) - closed cup | |
| Purity | ≥98% (GC) | [1][7] |
| Solubility | Difficult to mix with water | [4] |
| IUPAC Name | 1-bromo-4-fluoro-2-methylbenzene | [4][5][8] |
| Synonyms | 3-Fluoro-6-bromotoluene, 5-Fluoro-2-bromotoluene | [4][8][9] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound from toluene has been documented.[3] The protocol involves the reaction of toluene with a brominating agent in the presence of boron trifluoride (TFB).
Methodology: [3]
-
Preparation: Toluene (4 mmol) is dissolved in 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon R 113) (4.1 mL).
-
Cooling: The solution is cooled to -25 °C.
-
Reaction Initiation: Boron trifluoride (TFB) (2 mmol) is slowly added to the solution under vigorous stirring.
-
Reaction Conditions: The cooling bath is removed, and the reaction mixture is stirred at 45 °C for 5 hours.
-
Work-up:
-
Upon completion, the mixture is treated with water (H₂O) and filtered to remove the metal fluoride precipitate.
-
The liquid phase is then treated with a 10% aqueous sodium nitrite (NaNO₂) solution to remove trace bromine.
-
Subsequently, a 30% aqueous calcium chloride (CaCl₂) solution is added to remove fluoride anions.
-
-
Purification:
-
The Freon R 113 is removed from the organic phase by evaporation.
-
The resulting product is purified by rapid chromatography on silica gel using a hexane:EtOAc solvent mixture as the eluent.
-
Oxidation to 2-Bromo-5-fluoro-benzoic acid
This compound can be used as a starting material to produce 2-Bromo-5-fluoro-benzoic acid.[4][10] This reaction involves the oxidation of the methyl group on the toluene ring.
-
Reactants: this compound is reacted with potassium permanganate (KMnO₄).
-
Solvent: The reaction is carried out in water (H₂O).
-
Conditions: The reaction mixture is heated to drive the oxidation process. Further purification steps would be required to isolate the carboxylic acid product.
Spectroscopic Analysis
Characterization of this compound is typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure of the molecule.[11][12]
-
Mass Spectrometry (MS): GC-MS analysis provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[5][8] The NIST Mass Spectrometry Data Center contains reference spectra for this compound.[5][8]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR techniques are used to identify the functional groups present in the molecule.[5]
Applications in Drug Development and Research
The chemical properties of this compound make it a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical agents.[1][2] The presence of both bromine and fluorine allows for selective functionalization through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[6]
-
Agrochemicals: It is utilized in the development of new pesticides and herbicides.[1][2]
-
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and coatings, where its unique properties can enhance durability and resistance.[1]
Safety and Handling
This compound is classified as a flammable liquid and requires careful handling.[6]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [13][14][15][16]
-
Handling: Use in a well-ventilated area.[15] Avoid contact with skin and eyes.[14] Ground and bond containers when transferring material.[15] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools.[13]
-
Storage: Store in a cool, dry, and well-ventilated place.[4][14] Keep the container tightly closed.[4][14] Store away from strong oxidizing agents.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[15] If necessary, use a NIOSH-approved respirator.[15]
First Aid: [16]
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
In all cases of exposure, consult a physician.[16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound (CAS 452-63-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. A11112.22 [thermofisher.com]
- 11. This compound(452-63-1) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. echemi.com [echemi.com]
- 14. Page loading... [wap.guidechem.com]
- 15. This compound(452-63-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
Physical and chemical properties of 2-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-5-fluorotoluene, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Chemical Identity and Physical Properties
This compound, with the CAS number 452-63-1, is a halogenated aromatic compound.[1][2][3][4] It presents as a colorless to light yellow or light orange clear liquid.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrF | [1][3][5] |
| Molecular Weight | 189.02 g/mol | [6] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 177 °C at 756 mmHg | [4] |
| Melting Point | -74 °C (lit.) | [7] |
| Density | 1.495 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.526 (lit.) | [4] |
| Flash Point | 45 °C (113 °F) - closed cup | [4] |
| Solubility | Difficult to mix with water. | [8] |
Table 2: Identifiers and Descriptors
| Identifier | Value | Source(s) |
| CAS Number | 452-63-1 | [3][6] |
| IUPAC Name | 1-bromo-4-fluoro-2-methylbenzene | [6] |
| InChI | 1S/C7H6BrF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | [9] |
| InChIKey | RJPNVPITBYXBNB-UHFFFAOYSA-N | [9] |
| SMILES | Cc1cc(F)ccc1Br | [9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various sources.
-
¹H NMR Spectrum: Available for structural elucidation.[9]
-
¹³C NMR Spectrum: Provides information on the carbon framework.
-
IR Spectrum: Infrared spectroscopy data is available, including FTIR and ATR-IR spectra, which helps in identifying functional groups.[6]
-
Mass Spectrum: Electron ionization mass spectrometry data is available for determining the molecular weight and fragmentation pattern.[4]
-
Raman Spectrum: Raman spectral data has also been reported.[6]
Chemical Properties and Reactivity
This compound is a versatile intermediate in organic synthesis, primarily due to the presence of the bromine and fluorine substituents on the aromatic ring.[1]
Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Key reactions involving this compound include:
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and bromine atoms activates the aromatic ring for nucleophilic attack.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent readily participates in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[10]
-
Oxidation: The methyl group can be oxidized to a carboxylic acid. For instance, reaction with potassium permanganate (KMnO₄) in water under heating yields 2-Bromo-5-fluoro-benzoic acid.[8][11]
The following diagram illustrates a common synthetic application of this compound.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound from toluene has been reported.[12]
Materials:
-
Toluene
-
Boron trifluoride (TFB) based reagent (e.g., 2BrF₄H⁻ * Ba²⁺)
-
Freon R 113 (1,1,2-Trichloro-1,2,2-trifluoroethane)
-
Water
-
10% aqueous Sodium Nitrite (NaNO₂) solution
-
30% aqueous Calcium Chloride (CaCl₂) solution
-
Silica gel
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the starting aromatic compound (4 mmol) in Freon R 113 (4.1 mL) and cool the solution to -25 °C.
-
Slowly add the TFB reagent (2 mmol) to the solution with vigorous stirring.
-
Remove the cooling bath and stir the reaction mixture at 45 °C for 5 hours.
-
After the reaction is complete, treat the mixture with water and filter to remove the metal fluoride precipitate.
-
Treat the liquid phase with a 10% aqueous NaNO₂ solution to remove any trace amounts of bromine.
-
Subsequently, treat the liquid phase with a 30% aqueous CaCl₂ solution to remove fluoride anions.
-
Separate the organic phase and remove the Freon R 113 by evaporation.
-
Purify the resulting product by flash chromatography on silica gel, using a hexane:EtOAc solvent mixture as the eluent.
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[10] It causes skin and serious eye irritation and may cause respiratory irritation.[10]
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Keep the container tightly closed.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep cool.
Applications
This compound is a valuable intermediate in several fields:
-
Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of various pharmaceutical agents and novel drug candidates.[1]
-
Agrochemicals: It is used in the development of new crop protection agents.[7]
-
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.[1]
-
Organic Electronics: It plays a role in the production of organic semiconductors for flexible electronic devices.[1]
Conclusion
This compound is a versatile chemical intermediate with a well-defined set of physical and chemical properties. Its reactivity makes it a valuable tool for synthetic chemists in academia and industry, particularly in the fields of pharmaceuticals and materials science. Proper handling and storage are essential due to its flammable and irritant nature. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 452-63-1 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. usbio.net [usbio.net]
- 6. This compound | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound(452-63-1) 1H NMR spectrum [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
2-Bromo-5-fluorotoluene molecular structure and weight
An In-depth Technical Guide to 2-Bromo-5-fluorotoluene
This guide provides a comprehensive overview of this compound, a versatile aromatic compound utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] It details the molecule's structure, physical and chemical properties, and a key experimental protocol.
Molecular Structure and Identity
This compound, also known by its IUPAC name 1-bromo-4-fluoro-2-methylbenzene, is a halogenated aromatic compound.[2][3][4] Its structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methyl group.
Key Identifiers:
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below. The compound typically appears as a colorless to light yellow liquid.[1][7]
| Property | Value | Source(s) |
| Molecular Weight | 189.03 g/mol | [1][6][7] |
| CAS Number | 452-63-1 | [1][2][5][6][8] |
| Boiling Point | 177 °C (at 756 mmHg) | [1] |
| Density | 1.495 - 1.53 g/mL (at 25 °C) | [1] |
| Refractive Index | 1.526 (at 20 °C) | [2] |
| Flash Point | 45 °C - 70 °C (closed cup) | [2] |
| Purity | ≥98% | [1][2] |
| Solubility | Difficult to mix with water | [2] |
Experimental Protocol: Oxidation to 2-Bromo-5-fluoro-benzoic acid
This compound serves as a precursor for the synthesis of other chemicals, such as 2-Bromo-5-fluoro-benzoic acid.[2] This transformation can be achieved through the oxidation of the methyl group, a common reaction for which potassium permanganate (KMnO₄) is a suitable reagent in an aqueous solution under heat.[2]
Objective: To synthesize 2-Bromo-5-fluoro-benzoic acid via the oxidation of this compound.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Hydrochloric acid (HCl) (for acidification)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) (for drying)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beaker, filtration apparatus.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound and water.
-
Reagent Addition: While stirring, slowly add potassium permanganate to the mixture. The amount of KMnO₄ should be in stoichiometric excess to ensure complete oxidation.
-
Reaction Condition: Heat the mixture to reflux. The reaction progress can be monitored by observing the disappearance of the purple color of the permanganate ion.
-
Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature. Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filtration: Filter the mixture to remove the manganese dioxide precipitate.
-
Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution with hydrochloric acid until the pH is acidic. The desired product, 2-Bromo-5-fluoro-benzoic acid, will precipitate out as a solid.
-
Isolation and Purification: Collect the solid product by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final pure compound.
Visualization of Synthetic Pathway
The following diagram illustrates the workflow for the oxidation of this compound to 2-bromo-5-fluoro-benzoic acid.
Caption: Synthetic workflow for the oxidation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A11112.22 [thermofisher.com]
- 5. This compound [webbook.nist.gov]
- 6. usbio.net [usbio.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound [webbook.nist.gov]
Mass Spectrum Analysis of 2-Bromo-5-fluorotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrum analysis of 2-Bromo-5-fluorotoluene, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding its mass spectrometric behavior is crucial for its unambiguous identification, purity assessment, and metabolic studies. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative data, and outlines a standardized experimental protocol.
Core Data Presentation
The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of bromine and a series of fragment ions that provide structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the key ions, are summarized below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 188/190 | 95 | [M]+• (Molecular Ion) |
| 109 | 100 | [M-Br]+ |
| 83 | 15 | [C6H4F]+ |
| 75 | 10 | [C6H3]+ |
Note: The relative intensities are approximated from the visual analysis of the NIST EI mass spectrum and may not be exact.
Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation primarily involves the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule.
Caption: Fragmentation pathway of this compound.
The most abundant fragment ion is observed at m/z 109, corresponding to the loss of the bromine atom from the molecular ion. This tropylium-like cation is resonance-stabilized. Further fragmentation can occur through the loss of neutral molecules such as acetylene (C₂H₂).
Experimental Protocols
A detailed methodology for the acquisition of the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.
Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol. A working solution of 10 µg/mL is then prepared by serial dilution for GC-MS analysis.
Gas Chromatography (GC) Conditions
-
Instrument : Agilent 7890B GC System or equivalent.
-
Column : HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Inlet Temperature : 250°C.
-
Injection Volume : 1 µL.
-
Injection Mode : Splitless.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Mass Spectrometry (MS) Conditions
-
Instrument : Agilent 5977A MSD or equivalent.
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Mass Range : m/z 40-400.
-
Scan Speed : 1562 amu/s.
Data Acquisition and Analysis
The data is acquired and processed using the instrument's controlling software (e.g., Agilent MassHunter). The resulting total ion chromatogram (TIC) and mass spectrum are analyzed to identify the peak corresponding to this compound and its characteristic fragment ions.
Experimental Workflow
The overall experimental workflow for the mass spectrum analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for GC-MS analysis.
This guide provides a foundational understanding of the mass spectrum analysis of this compound. The presented data and protocols can be utilized by researchers for the accurate identification and characterization of this important chemical compound.
An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2-Bromo-5-fluorotoluene (CAS No: 452-63-1), a key intermediate in various synthetic applications. This document details the spectral data, experimental protocols for its acquisition, and a logical workflow for spectral analysis, aimed at aiding researchers in compound identification and characterization.
Infrared Spectrum Data of this compound
The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The data presented below was obtained from the gas-phase Fourier Transform Infrared (FTIR) spectrum available in the National Institute of Standards and Technology (NIST) database.
| Peak Wavenumber (cm⁻¹) | Transmittance (%) | Tentative Assignment |
| ~3080 | ~65 | Aromatic C-H stretch |
| ~2930 | ~70 | Methyl C-H stretch |
| ~1600 | ~55 | Aromatic C=C ring stretch |
| ~1480 | ~40 | Aromatic C=C ring stretch |
| ~1450 | ~50 | Methyl C-H asymmetric bend |
| ~1240 | ~35 | C-F stretch |
| ~1150 | ~45 | In-plane C-H bend |
| ~870 | ~60 | Out-of-plane C-H bend |
| ~680 | ~75 | C-Br stretch |
Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions and the physical state of the sample.
Experimental Protocols
The acquisition of a high-quality IR spectrum is crucial for accurate analysis. The following provides a detailed methodology for obtaining the IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient technique.
Objective: To obtain the infrared spectrum of liquid this compound.
Materials:
-
This compound (liquid)
-
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal, initiate the collection of a background spectrum.
-
The background scan will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the instrument itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the liquid.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will irradiate the sample with infrared light and record the resulting spectrum.
-
Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Cleaning:
-
After the measurement is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
Ensure the crystal is clean and dry for the next user.
-
Workflow for IR Spectral Analysis
The following diagram illustrates a typical workflow for the analysis and interpretation of an infrared spectrum.
Solubility Profile of 2-Bromo-5-fluorotoluene in Organic Solvents: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-fluorotoluene, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document outlines a predicted solubility profile based on established chemical principles. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility in various organic solvents, ensuring researchers can generate reliable data for their specific applications.
Introduction
This compound (CAS No. 452-63-1) is a substituted aromatic compound with a molecular formula of C₇H₆BrF. Its chemical structure, featuring a toluene backbone with bromine and fluorine substituents, governs its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility profile of this compound is critical for its effective use in chemical reactions, purification processes, and formulation development. This guide addresses the current knowledge gap by providing a predictive assessment of its solubility and a practical framework for its experimental determination.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted across a range of common organic solvents.[1][2][3] The molecule possesses both non-polar (the toluene ring and methyl group) and polar (the carbon-bromine and carbon-fluorine bonds) characteristics, suggesting it will exhibit good solubility in solvents of intermediate polarity and non-polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Toluene, Hexane, Diethyl Ether | High | The non-polar aromatic ring and methyl group of this compound have strong affinities for non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | The dipole moments associated with the C-Br and C-F bonds allow for favorable dipole-dipole interactions with polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | While the polar nature of alcohols can solvate the polar regions of the molecule, the non-polar aromatic ring may limit overall solubility compared to aprotic solvents. |
| Aqueous | Water | Very Low / Insoluble | The predominantly non-polar character of the molecule leads to poor miscibility with the highly polar and hydrogen-bonding network of water. |
This table is predictive and should be confirmed by experimental data.
Experimental Determination of Solubility
To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][5]
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Detailed Experimental Protocol: Shake-Flask Method
This protocol describes the determination of the solubility of this compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solute)
-
Organic solvent of interest (e.g., methanol, ethyl acetate)
-
Scintillation vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. An excess is visually confirmed by the presence of undissolved solute at the bottom of the vial after equilibration.
-
Pipette a known volume of the organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).[4]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
For enhanced separation, centrifuge the vial at a moderate speed.[6]
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining undissolved microparticles.
-
-
Quantification by HPLC: [7][8]
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.
-
Alternative Quantification: Gravimetric Analysis
For non-volatile solutes and solvents, a gravimetric method can be employed.[9][10][11]
Procedure:
-
Follow steps 1 and 2 of the Shake-Flask Method to prepare a filtered saturated solution.
-
Accurately weigh an empty, dry evaporating dish.
-
Pipette a precise volume of the filtered saturated solution into the evaporating dish.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a rotary evaporator).
-
Once the solvent is fully evaporated, dry the dish containing the solute residue to a constant weight in an oven at a temperature below the solute's boiling point.
-
Cool the dish in a desiccator and weigh it accurately.
-
The mass of the solute is the final weight of the dish and residue minus the initial weight of the empty dish.
-
Calculate the solubility by dividing the mass of the solute by the volume of the solvent pipetted.
Conclusion
References
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmacyjournal.info [pharmacyjournal.info]
- 11. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and handling precautions for 2-Bromo-5-fluorotoluene (CAS No. 452-63-1). The following sections detail the compound's properties, hazards, and the necessary protocols for its safe use in a laboratory setting, particularly for applications in pharmaceutical and materials science research.
Compound Identification and Properties
This compound is a halogenated aromatic compound widely used as an intermediate in organic synthesis. Its physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrF | [1][2] |
| Molecular Weight | 189.02 g/mol | [2][3] |
| CAS Number | 452-63-1 | [1][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 177 °C at 756 mmHg | [3][4] |
| Density | 1.495 - 1.53 g/mL at 25 °C | [2][4] |
| Flash Point | 44 - 45 °C (111.2 - 113 °F) - closed cup | [3][5] |
| Refractive Index | 1.526 - 1.527 at 20 °C | [3][4] |
| Water Solubility | Insoluble | [6] |
| Vapor Pressure | 2.8 mmHg at 25°C | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7][8] It is crucial for all personnel to be aware of these hazards before handling the compound.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour | [7][8] |
| Skin Irritation | 2 | H315: Causes skin irritation | [7][8][9] |
| Eye Irritation | 2 | H319: Causes serious eye irritation | [7][8][9] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [7][8][9] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this chemical.[7]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat are required.[7][10]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[10][11] If exposure limits are exceeded, a full-face respirator with an appropriate filter should be used.[7]
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not inhale vapors or mists.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][10] No smoking in the handling area.[1][10]
-
Use non-sparking tools and explosion-proof equipment.[1][10]
-
Ground and bond containers when transferring material to prevent static discharge.[1][10]
Storage
Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][12]
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
-
Do not store in refrigerators unless they are specifically designed for flammable materials.[14]
Emergency Procedures
The following diagrams and protocols outline the necessary steps to be taken in an emergency involving this compound.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
In case of inhalation, move the individual to fresh air; if breathing is difficult, provide oxygen.[7] For skin contact, immediately remove contaminated clothing and wash the affected area with soap and water.[7] If the chemical enters the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[7] If ingested, rinse the mouth with water and do not induce vomiting.[7] In all cases of significant exposure, seek immediate medical attention.[15]
Firefighting Measures
This compound is a flammable liquid.[7]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[16] Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
A spill of this compound requires a prompt and careful response.
For a small spill, contain the liquid with a non-combustible absorbent material like sand or vermiculite.[5][17] Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[18] The spill area should then be decontaminated. For large spills, evacuate the area and contact emergency services.[18]
Disposal Considerations
As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.[19][20]
-
Collect waste in a properly labeled, sealed container.[21]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain.[19]
Experimental Protocol: General Procedure for Handling in a Reaction
The following is a generalized protocol for using this compound as a reagent in a chemical reaction, emphasizing the safety precautions.
-
Preparation:
-
Conduct a thorough risk assessment for the entire experimental procedure.
-
Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[10]
-
Have all necessary PPE, spill cleanup materials, and emergency contact information readily available.
-
Set up the reaction apparatus within the fume hood.
-
-
Reagent Handling:
-
Don all required PPE: safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[7]
-
Ground and bond the container of this compound and the receiving vessel.[1][10]
-
Carefully measure the required amount of the liquid using appropriate volumetric glassware or a syringe.
-
Slowly add the this compound to the reaction vessel.
-
Securely close the container immediately after use and return it to the designated flammable storage cabinet.
-
-
Reaction Monitoring:
-
Continuously monitor the reaction for any signs of exothermic events or pressure buildup.
-
Keep the fume hood sash at the lowest practical height.
-
-
Work-up and Purification:
-
Quench the reaction carefully, being mindful of any potential for gas evolution or exothermic decomposition.
-
Perform all extractions and solvent removal steps within the fume hood.
-
-
Waste Disposal:
-
Decontamination:
-
Thoroughly clean all glassware and equipment that came into contact with this compound.
-
Wipe down the work surface in the fume hood.
-
Remove and properly dispose of gloves, and wash hands thoroughly with soap and water.[10]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-ブロモ-5-フルオロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound(452-63-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-fluorotoluene | C7H6BrF | CID 123527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 12. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. locscientific.com [locscientific.com]
- 14. k-state.edu [k-state.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. phoenix.gov [phoenix.gov]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. ccny.cuny.edu [ccny.cuny.edu]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. bucknell.edu [bucknell.edu]
- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]
Purity Analysis of Commercial 2-Bromo-5-fluorotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial-grade 2-Bromo-5-fluorotoluene (CAS No. 452-63-1), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity of this raw material is critical for the consistency, safety, and efficacy of the final products. This document outlines typical impurity profiles, detailed experimental protocols for chromatographic and spectroscopic analysis, and logical workflows for quality control.
Quantitative Purity Analysis
Commercial this compound is typically available with a purity of 98% or higher.[1][2][3][4][5] The primary impurities are often isomers and related substances from the synthesis process. Below is a summary of a typical impurity profile based on common commercial-grade specifications.
| Parameter | Specification | Typical Value | Analytical Method |
| Purity (Assay) | ≥ 98.0% | 99.5% | Gas Chromatography (GC) |
| Isomeric Impurities | ≤ 1.5% | < 1.0% | GC, HPLC |
| Unidentified Impurities | ≤ 0.5% | < 0.2% | GC, HPLC |
| Water Content | ≤ 0.1% | 0.05% | Karl Fischer Titration |
| Residual Solvents | Report | Toluene < 0.1% | Headspace GC-MS |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the purity assessment of this compound.
Gas Chromatography (GC) for Assay and Impurity Profiling
Gas chromatography with flame ionization detection (GC-FID) is the standard method for determining the purity (assay) and quantifying impurities in this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Autosampler
-
Data Acquisition and Processing Software
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (Constant Flow)
-
Inlet Temperature: 250°C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Detector Temperature: 300°C
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as acetone or dichloromethane.
-
Vortex to ensure homogeneity.
Data Analysis: The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Orthogonal Purity Verification
Reverse-phase HPLC provides an orthogonal method to GC for purity analysis, particularly for less volatile or thermally labile impurities. The following method is adapted from a procedure for a structurally similar compound, 2-Bromo-5-chlorotoluene.[6]
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Autosampler
-
Column Oven
-
Data Acquisition and Processing Software
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is a powerful tool for the structural elucidation of the main component and the identification of impurities.[7][8]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample.
-
Dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 16 ppm
-
Acquisition Time: 4.0 s
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard 1D carbon with proton decoupling
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
Data Analysis: The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. Integration of signals in the ¹H NMR spectrum can be used for quantitative analysis of impurities if their signals are resolved from the main component.
Visualizations
Purity Analysis Workflow
The following diagram illustrates a typical workflow for the purity analysis of a commercial batch of this compound.
Caption: Workflow for Purity Analysis of this compound.
Potential Isomeric Impurities
The synthesis of this compound can potentially lead to the formation of several positional isomers. The diagram below illustrates the relationship between the main compound and its likely isomeric impurities.
Caption: Isomeric Impurities of this compound.
References
- 1. This compound 98 452-63-1 [sigmaaldrich.com]
- 2. A11112.22 [thermofisher.com]
- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. 2-Bromo-5-chlorotoluene | SIELC Technologies [sielc.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Chemical Stability and Storage of 2-Bromo-5-fluorotoluene
This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 2-Bromo-5-fluorotoluene (CAS No. 452-63-1), a key intermediate in the pharmaceutical and agrochemical industries.[1] Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and safeguarding laboratory personnel.
Understanding the Molecular Profile of this compound
This compound is a halogenated aromatic compound with a molecular structure that dictates its reactivity and stability. The presence of bromine and fluorine atoms on the toluene ring influences its electronic properties, making it a valuable building block in organic synthesis.[1] A clear understanding of its physical and chemical properties is the foundation for its safe handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrF[1] |
| Molecular Weight | 189.03 g/mol [1] |
| Appearance | Colorless to light yellow or light orange clear liquid[1] |
| Boiling Point | 177 °C (lit.)[2][3] |
| Melting Point | -74 °C (lit.)[2] |
| Flash Point | 45 °C (lit.)[2][3] |
| Density | Approximately 1.49 - 1.53 g/mL[1][2][3] |
| Solubility | Insoluble in water[2][3] |
| Vapor Pressure | 2.8 mmHg at 25 °C[2][3] |
The compound's classification as a flammable liquid (Category 3) is a critical safety consideration, directly influencing storage and handling protocols.[2]
Chemical Stability and Reactivity Profile
Under recommended storage conditions, this compound is a stable compound.[3][4] However, its stability can be compromised by exposure to incompatible materials and adverse environmental conditions.
Incompatibilities
The primary chemical incompatibility for this compound is with strong oxidizing agents .[4][5] Contact with these substances can lead to vigorous reactions, potentially causing fire or explosion. It is imperative to store this compound separately from materials such as peroxides, perchlorates, and nitrates.[6]
Hazardous Decomposition
In the event of a fire or exposure to high temperatures, this compound can decompose, releasing hazardous substances including:
The formation of these toxic and corrosive gases underscores the importance of fire prevention and the use of appropriate personal protective equipment (PPE) during handling.
Recommended Storage and Handling Protocols
The following protocols are designed to ensure the long-term stability of this compound and the safety of laboratory personnel.
Storage Conditions
The cornerstone of maintaining the integrity of this compound is adherence to proper storage conditions. The compound should be stored in a cool, dry, and well-ventilated area .[2][3][5]
-
Temperature: While some suppliers recommend storage at room temperature[1], others suggest -20°C for maximum product recovery.[7] For routine laboratory use, storage in a cool, designated chemical storage area is sufficient. If long-term storage of high-purity material is required, refrigeration may be considered.
-
Atmosphere: The container must be kept tightly closed to prevent the ingress of moisture and atmospheric contaminants.[2][3][5]
-
Inert Gas: While not explicitly required by most suppliers for routine storage, for long-term storage of high-purity grades or in cases where the material will be used in sensitive downstream applications, storage under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against potential oxidative degradation.
-
Container: Store in the original, properly labeled container. If aliquoting is necessary, use containers made of a compatible material (e.g., glass) that can be securely sealed.
Handling Procedures
Safe handling practices are essential to prevent exposure and maintain the quality of the chemical.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area , preferably within a chemical fume hood.[2][8]
-
Ignition Sources: As a flammable liquid, it is crucial to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .[2][3] "No smoking" policies should be strictly enforced in areas where this chemical is handled and stored.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing are mandatory to prevent skin contact.[2][4][8]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][8]
-
-
Grounding: To prevent the buildup of static electricity, which can be an ignition source, ensure that the container and receiving equipment are properly grounded and bonded during transfer.[2][3]
Experimental Protocol: Visual Inspection for Stability Assessment
A routine visual inspection can serve as a preliminary assessment of the stability of this compound.
Objective: To visually inspect the material for any signs of degradation.
Materials:
-
Sealed container of this compound
-
Clean, dry glass sample vial
-
Chemical fume hood
-
Appropriate PPE
Procedure:
-
Ensure all necessary PPE is worn and the work is conducted within a chemical fume hood.
-
Carefully open the container of this compound.
-
Decant a small aliquot (approximately 1-2 mL) into a clean, dry glass sample vial.
-
Observe the liquid against a white background. It should be a colorless to light yellow or light orange clear liquid.[1]
-
Note any changes from the expected appearance, such as:
-
Significant color change (e.g., darkening to brown or black)
-
Formation of a precipitate or solid material
-
Cloudiness or turbidity
-
-
If any of these signs are observed, it may indicate degradation, and the material should be quarantined and considered for re-analysis or disposal.
-
Securely reseal the main container and the sample vial.
-
Clean the work area and dispose of any contaminated materials according to institutional guidelines.
Logical Workflow for Handling and Storage
The following diagram illustrates the decision-making process for the safe handling and storage of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound(452-63-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. usbio.net [usbio.net]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 2-Bromo-5-fluorotoluene: Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-5-fluorotoluene, a key building block in modern organic synthesis, with a particular focus on its relevance to pharmaceutical research and drug development. This document details its chemical properties, provides established experimental protocols for its synthesis and key reactions, and explores its application in the creation of biologically active molecules.
Chemical Identity and Properties
This compound, systematically named 1-Bromo-4-fluoro-2-methylbenzene, is a halogenated aromatic compound. Its unique substitution pattern makes it a versatile intermediate for introducing the fluorotoluene moiety into more complex molecular architectures.
Synonyms and Identifiers
-
Systematic IUPAC Name: 1-Bromo-4-fluoro-2-methylbenzene
-
Common Name: this compound
-
CAS Number: 452-63-1
-
Molecular Formula: C₇H₆BrF
-
InChI Key: RJPNVPITBYXBNB-UHFFFAOYSA-N
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 189.02 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 177 °C at 756 mmHg | [1] |
| Melting Point | -74 °C | |
| Density | 1.495 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.526 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common laboratory-scale preparation involves the bromination of 4-fluorotoluene.
Synthesis of this compound from 4-Fluorotoluene
This protocol describes a general procedure for the bromination of an aromatic compound, adapted for the synthesis of this compound.
Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
4-Fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a light source
-
Anhydrous dichloromethane (DCM)
-
Aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorotoluene (1.0 eq) in anhydrous dichloromethane.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and stir vigorously. The reaction can be initiated by a light source if AIBN is not used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Key Reactions and Experimental Protocols
This compound is a valuable substrate for a variety of cross-coupling and organometallic reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. The following is a generalized protocol for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
-
Schlenk flask and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Grignard Reaction
The formation of a Grignard reagent from this compound opens up possibilities for nucleophilic addition to a variety of electrophiles.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Electrophile (e.g., an aldehyde, ketone, or carbon dioxide)
-
Aqueous ammonium chloride (NH₄Cl) solution
-
Three-necked flask, reflux condenser, dropping funnel, and inert gas supply
Procedure:
-
In a flame-dried three-necked flask under an inert atmosphere, place the magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of this compound in anhydrous ether or THF to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of the electrophile in anhydrous ether or THF.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Oxidation to 2-Bromo-5-fluoro-benzoic acid
The methyl group of this compound can be oxidized to a carboxylic acid, providing another key intermediate for further functionalization.[2][3]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Heating apparatus
Procedure:
-
In a suitable reaction vessel, suspend this compound in water.
-
Add potassium permanganate portion-wise to the mixture.
-
Heat the reaction mixture, monitoring the disappearance of the purple color of the permanganate.
-
Upon reaction completion, cool the mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-Bromo-5-fluoro-benzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates can significantly improve their metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable building block for introducing a fluorinated methylphenyl group into potential therapeutic agents.
This compound and its derivatives are utilized in the synthesis of a wide range of biologically active molecules, including inhibitors of various enzymes and modulators of receptors. For instance, fluorinated analogs of known drugs are often synthesized to explore structure-activity relationships and to develop second-generation therapeutics with improved properties.
One area of active research is the development of kinase inhibitors. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a key regulator of cellular contraction, motility, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer, glaucoma, and cardiovascular disorders. Consequently, ROCK inhibitors have emerged as a promising class of therapeutic agents. The synthesis of novel, potent, and selective ROCK inhibitors often involves the use of fluorinated building blocks to enhance their pharmacological profiles.
The Rho/ROCK Signaling Pathway: A Target for Drug Intervention
The diagram below illustrates a simplified representation of the Rho/ROCK signaling pathway, a critical target in modern drug discovery.
The Rho/ROCK Signaling Pathway
Caption: A simplified diagram of the Rho/ROCK signaling pathway.
This pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of RhoA. Active RhoA-GTP then binds to and activates ROCK. ROCK, in turn, phosphorylates downstream targets such as LIM kinase (LIMK) and myosin light chain phosphatase (MLCP), ultimately leading to increased myosin light chain (MLC) phosphorylation. This results in the formation of actin stress fibers and increased cell contraction and motility. The development of fluorinated ROCK inhibitors, for which this compound can be a key starting material, aims to modulate this pathway for therapeutic benefit in a range of diseases.
Conclusion
This compound is a chemical intermediate of significant value to the scientific research community, particularly those in the field of drug discovery and development. Its well-defined chemical properties and reactivity, coupled with established synthetic and reaction protocols, make it a reliable and versatile building block. The ability to introduce a fluorinated moiety through this compound allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of novel drug candidates, highlighting its strategic importance in the ongoing quest for more effective and safer medicines.
References
An In-depth Technical Guide to the Reactivity of Bromine and Fluorine Substituents on 2-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-fluorotoluene is a versatile substituted aromatic compound featuring two distinct halogen atoms, bromine and fluorine, which offer differential reactivity profiles. This technical guide provides a comprehensive overview of the reactivity of these substituents, with a focus on synthetically valuable transformations. The document details experimental protocols, presents quantitative data from the literature, and visualizes key reaction pathways. The primary utility of this compound lies in the selective reaction at the carbon-bromine bond, which is more susceptible to palladium-catalyzed cross-coupling reactions, lithium-halogen exchange, and Grignard reagent formation. In contrast, the carbon-fluorine bond is generally more inert under these conditions but can be activated for nucleophilic aromatic substitution, particularly with strong nucleophiles or under specific catalytic conditions. This guide serves as a technical resource for researchers leveraging this compound in synthetic chemistry and drug development.
Introduction
Substituted toluenes are fundamental building blocks in organic synthesis, and the presence of multiple, distinct halogen substituents provides a powerful handle for selective functionalization. This compound, with its bromine and fluorine atoms positioned on the aromatic ring, is a prime example of a substrate that allows for orthogonal chemical transformations. The disparate reactivity of the C-Br and C-F bonds enables chemists to perform sequential reactions, introducing a variety of functional groups with high regioselectivity. This guide will explore the key reactions of this compound, providing detailed insights into the reaction conditions that favor the transformation of one halogen over the other.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 452-63-1 | [1] |
| Molecular Formula | C₇H₆BrF | [1] |
| Molecular Weight | 189.02 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | ~177 °C | [2] |
| Density | ~1.495 g/mL | [2] |
| Refractive Index | n20/D 1.526 | [2] |
Reactivity of the Carbon-Bromine Bond
The carbon-bromine bond in this compound is the more reactive site for a variety of transformations, primarily due to its lower bond dissociation energy compared to the carbon-fluorine bond. This section details the key reactions that selectively occur at the C-Br position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The C-Br bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle, while the C-F bond remains intact.
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. A specific example of this reaction with this compound has been reported to produce 5-fluoro-2-methylaniline in good yield.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data:
Table 2: Buchwald-Hartwig Amination of this compound
| Amine Source | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (NH₄)₂SO₄ | 0.5 mol% Pd(P(o-tol)₃)₂, 0.5 mol% CyPF-PtBu | NaOtBu | Dioxane | 100 | 8 | 76 | [3] |
Experimental Protocol:
A detailed experimental protocol for the Buchwald-Hartwig amination of this compound is as follows[3]:
-
In a nitrogen-filled glovebox, dissolve Pd(P(o-tol)₃)₂ and CyPF-PtBu (1:1 ratio) in dioxane and mix for 5 minutes to prepare the catalyst stock solution.
-
In a 20 mL scintillation vial, add the aryl halide (0.60 mmol, 1 equiv), ammonium sulfate (0.90 mmol, 1.5 equiv), and sodium tert-butoxide (2.7 mmol, 4.5 equiv).
-
To this vial, add 6 mL of anhydrous dioxane and the appropriate amount of the catalyst stock solution.
-
Seal the reaction vial with a Teflon-lined screw cap and remove it from the glovebox.
-
Stir the reaction at the desired temperature for the specified time.
-
After completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. While specific examples with this compound are not abundant in the searched literature, a general protocol for similar aryl bromides can be adapted. The reaction is expected to proceed selectively at the C-Br bond.
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol (General):
-
To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water).
-
Heat the reaction mixture (typically 80-120 °C) with stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the organic layer and purify the crude product by column chromatography.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is also expected to be highly selective for the C-Br bond of this compound.
Caption: General scheme for the Sonogashira coupling.
Experimental Protocol (General):
-
To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or an amine) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Add the terminal alkyne (1.1-1.5 equiv) and a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, and drying over an anhydrous salt.
-
Purify the product by column chromatography.
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The reaction with this compound would be expected to yield a substituted styrene derivative.
Caption: General scheme for the Heck reaction.
Experimental Protocol (General):
-
In a reaction vessel, combine the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃).
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
Heat the mixture (typically 80-140 °C) under an inert atmosphere until the reaction is complete.
-
Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Lithium-Halogen Exchange
The treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures leads to a rapid halogen-metal exchange at the C-Br bond. This generates a highly reactive aryllithium intermediate that can be quenched with various electrophiles.
Caption: General workflow for lithium-halogen exchange.
Experimental Protocol (General):
-
Dissolve this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of n-butyllithium (typically 1.1 equivalents) while maintaining the low temperature.
-
Stir the mixture at -78 °C for a short period (e.g., 30-60 minutes) to ensure complete exchange.
-
Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product using standard techniques.
Grignard Reagent Formation
Similar to lithium-halogen exchange, the C-Br bond can be used to form a Grignard reagent by reacting this compound with magnesium metal. The resulting organomagnesium compound is a potent nucleophile.
Caption: General workflow for Grignard reagent formation and reaction.
Experimental Protocol (General):
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere, for example, with a small crystal of iodine.
-
Add a solution of this compound in an anhydrous ether solvent dropwise to the magnesium. The reaction may require gentle heating to initiate.
-
Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir or reflux the mixture until the magnesium is consumed.
-
The resulting Grignard reagent can then be reacted with a variety of electrophiles, followed by an acidic workup.
Reactivity of the Carbon-Fluorine Bond
The carbon-fluorine bond is significantly stronger and less polarizable than the carbon-bromine bond, making it much less reactive under the conditions described above. However, the C-F bond can be cleaved under specific circumstances, most notably through nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by electron-withdrawing groups. In this compound, the methyl group is electron-donating, and the halogens are weakly deactivating. Therefore, SNAr reactions are generally disfavored. However, with very strong nucleophiles and/or high temperatures, substitution of the fluorine atom may be possible. The fluorine atom is generally a better leaving group in SNAr reactions than bromine when the ring is sufficiently activated.
Caption: General scheme for SNAr reaction on this compound.
Experimental Protocol (General):
-
Dissolve this compound in a polar aprotic solvent such as DMF or DMSO.
-
Add a strong nucleophile (e.g., sodium methoxide or an amine) and a base if necessary (e.g., K₂CO₃).
-
Heat the reaction mixture to a high temperature (often >100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
Regioselectivity
The differential reactivity of the C-Br and C-F bonds allows for a high degree of regioselectivity in the functionalization of this compound. In general, reactions that proceed via oxidative addition (palladium-catalyzed couplings) or halogen-metal exchange (organolithium and Grignard reactions) will selectively occur at the C-Br bond. Achieving substitution at the C-F bond requires forcing conditions typical for SNAr reactions and is generally less common for this particular substrate due to the lack of strong electron-withdrawing groups.
Conclusion
This compound is a valuable synthetic intermediate that offers two distinct points of reactivity. The carbon-bromine bond is readily functionalized through a variety of well-established methods, including palladium-catalyzed cross-coupling reactions, lithium-halogen exchange, and Grignard reagent formation, all while leaving the more robust carbon-fluorine bond intact. While the C-F bond is less reactive, it can potentially undergo nucleophilic aromatic substitution under more forcing conditions. This differential reactivity allows for the strategic and regioselective synthesis of complex, polysubstituted aromatic compounds, making this compound a useful tool for researchers in the fields of medicinal chemistry and materials science. This guide has provided an overview of the key transformations of this molecule, along with generalized experimental protocols to serve as a starting point for further synthetic exploration.
References
The Strategic Role of 2-Bromo-5-fluorotoluene in Modern Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-fluorotoluene has emerged as a pivotal chemical intermediate, offering a unique combination of reactivity and structural features that are highly sought after in the synthesis of complex organic molecules. Its strategic placement of bromine, fluorine, and methyl groups on the aromatic ring allows for a diverse range of chemical transformations, making it an invaluable building block in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a particular focus on its role in the production of high-value compounds such as the MEK inhibitor, Trametinib. Detailed experimental protocols for its synthesis and subsequent transformations, along with tabulated quantitative data and visual representations of synthetic pathways, are presented to facilitate its practical application in research and development.
Introduction
This compound (CAS No. 452-63-1) is a halogenated aromatic compound whose utility in organic synthesis has grown significantly in recent years.[1] The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug discovery.[2] The methyl group offers a site for further functionalization or can influence the steric and electronic properties of the molecule. These attributes make this compound a versatile precursor for the synthesis of a wide range of substituted aromatic compounds.[3][4] This guide will delve into the technical aspects of this important intermediate, providing practical information for its use in the laboratory and in process development.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use. The key data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrF | [5] |
| Molecular Weight | 189.02 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 177 °C | [5] |
| Density | 1.495 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.526 | [5] |
| CAS Number | 452-63-1 | [5] |
Safety Information: this compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[5]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the bromination of 4-fluorotoluene. The following is a representative experimental protocol.
Experimental Protocol: Bromination of 4-Fluorotoluene
Objective: To synthesize this compound from 4-fluorotoluene.
Reagents and Materials:
-
4-Fluorotoluene
-
Bromine
-
Glacial Acetic Acid
-
Iron powder
-
Iodine
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Cooling/heating bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid in a round-bottom flask, add 1.1 g of iron powder and 1.1 g of iodine.[6]
-
Prepare a solution of 160 g of bromine in 60 ml of glacial acetic acid and add it all at once to the 4-fluorotoluene solution.[6]
-
The reaction is initially exothermic. Maintain the reaction temperature at 25-27 °C, first by using a water bath for cooling, and then with warm water as the exotherm subsides.[6]
-
Stir the mixture at this temperature for 3 hours.[6]
-
After the reaction is complete, distill off the glacial acetic acid and any unreacted 4-fluorotoluene under vacuum.[6]
-
The resulting crude product is a mixture of isomers. Purify by fractional distillation to isolate this compound.[6]
Expected Yield: The yield of the mixed monobrominated isomers is typically moderate, with 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene being the major products. The yield of the desired this compound isomer from toluene has been reported to be 9% after chromatographic purification in a related synthesis.[7]
Role as a Chemical Intermediate: Key Transformations
The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations at the bromine and methyl positions. This section details the experimental protocols for several key reactions.
Oxidation to 2-Bromo-5-fluorobenzaldehyde
The methyl group of this compound can be oxidized to an aldehyde, a versatile functional group for further synthetic elaborations. A common method involves a two-step process of radical bromination followed by hydrolysis, or direct oxidation. A related protocol for the oxidation of a substituted benzyl alcohol is provided below.
Experimental Protocol: Oxidation of 2-Bromo-5-fluorobenzyl Alcohol
Objective: To synthesize 2-Bromo-5-fluorobenzaldehyde from 2-Bromo-5-fluorobenzyl alcohol (a derivative of this compound).
Reagents and Materials:
-
2-Bromo-5-fluorobenzyl alcohol
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of 2-bromo-5-fluorobenzyl alcohol (0.852 g, 4.156 mmol) in dichloromethane (15 mL), add manganese dioxide (4.254 g, 41.56 mmol).[8]
-
Stir the reaction mixture at room temperature for 48 hours.[8]
-
Upon completion, filter the solid manganese dioxide and wash it with dichloromethane.[8]
-
Combine the filtrates and concentrate under reduced pressure to yield 2-bromo-5-fluorobenzaldehyde.[8]
Expected Yield: 92%[8]
Grignard Reaction and Carboxylation
The bromine atom of this compound can be readily converted into a Grignard reagent, which can then be carboxylated to form 2-bromo-5-fluorobenzoic acid.
Experimental Protocol: Formation of Grignard Reagent and Carboxylation
Objective: To synthesize 4-fluoro-2-methylbenzoic acid from this compound via a Grignard reaction.
Reagents and Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (aqueous solution)
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, place magnesium turnings.
-
Add a solution of this compound in anhydrous diethyl ether to the dropping funnel.
-
Add a small amount of the this compound solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and cautiously add crushed dry ice in small portions.
-
After the addition of dry ice is complete, allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding a dilute aqueous solution of hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-fluoro-2-methylbenzoic acid.[5]
-
Purify the product by recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
This reaction allows for the formation of a C-N bond, producing substituted anilines.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Objective: To synthesize N-(5-fluoro-2-methylphenyl)aniline.
Reagents and Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube with magnetic stir bar
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound, aniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Application in Pharmaceutical Synthesis: The Case of Trametinib
A prominent application of this compound is in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases, which is used in the treatment of various cancers.[9] A key intermediate in the synthesis of Trametinib is 2-fluoro-4-iodoaniline. While a direct conversion from this compound is not straightforward, a plausible multi-step synthetic route can be devised based on established organic transformations.
Proposed Synthetic Pathway to a Key Trametinib Intermediate
The following diagram illustrates a potential synthetic pathway from this compound to 5-bromo-4-fluoro-2-methylaniline, a structural isomer of a potential precursor to 2-fluoro-4-iodoaniline, highlighting the versatility of the starting material. A subsequent Sandmeyer reaction could potentially be employed to replace the bromine with iodine, though this would require further optimization.
Detailed Experimental Protocols for the Proposed Pathway
Objective: To synthesize 2-Bromo-5-fluoro-4-nitrotoluene.
Reagents and Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
Cool concentrated sulfuric acid in a round-bottom flask using an ice bath.
-
Slowly add this compound to the sulfuric acid with stirring, maintaining a low temperature.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, ensuring the temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization.
Objective: To synthesize 5-Bromo-4-fluoro-2-methylaniline from 2-Bromo-5-fluoro-4-nitrotoluene.
Reagents and Materials:
-
2-Bromo-5-fluoro-4-nitrotoluene
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate solution
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 2-Bromo-5-fluoro-4-nitrotoluene and iron powder in a mixture of ethanol and water.
-
Add a small amount of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.[10]
Conclusion
This compound is a highly versatile and valuable chemical intermediate with broad applications in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The detailed synthetic protocols and reaction pathways presented in this guide are intended to serve as a practical resource for researchers and chemists, facilitating the efficient and safe utilization of this important compound in their synthetic endeavors. The successful application of this compound in the synthesis of high-value targets like Trametinib underscores its strategic importance in modern chemical manufacturing.
References
- 1. 2-Bromo-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 9. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Scaffolds Using 2-Bromo-5-fluorotoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-5-fluorotoluene is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules.[1][2] Its unique structure, featuring both bromine and fluorine substituents, allows for precise and targeted reactions, making it an important intermediate in the development of novel active pharmaceutical ingredients (APIs).[1] The bromine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds prevalent in modern pharmaceuticals.[3][4][5] These reactions are favored in medicinal chemistry for their high functional group tolerance, mild conditions, and broad substrate scope.[3][5]
This document provides detailed protocols and application notes for three key transformations utilizing this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds
Application Note: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[4] This reaction is frequently used in drug discovery to synthesize biaryl and aryl-heterocycle moieties, which are common motifs in approved drugs.[5][6] Using this compound, researchers can introduce a fluorinated methylphenyl group into a target molecule, coupling it with a wide range of aryl or heteroaryl boronic acids or esters. The fluorine substituent can enhance metabolic stability and binding affinity of the final drug candidate.
Reaction Principle: The reaction proceeds via a palladium(0) catalytic cycle. The cycle involves three primary steps: oxidative addition of the aryl halide (this compound) to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product while regenerating the Pd(0) catalyst.[4][7]
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Data Presentation: Typical Suzuki Coupling Conditions
| Parameter | Condition | Notes | Reference(s) |
| Aryl Halide | This compound (1.0 equiv) | --- | --- |
| Boronic Acid/Ester | Aryl/Heteroaryl boronic acid (1.1-1.5 equiv) | Can be sensitive to protodeboronation under harsh basic conditions. | [7][8] |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%) | Choice of catalyst and ligand is crucial, especially for hindered substrates. | [6][8] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) | Base choice can significantly impact yield and reaction rate. | [8][9] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, or DME | Degassed solvents are required to prevent catalyst oxidation. | [6][8] |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. | [8][10] |
| Reaction Time | 2-24 hours | Monitored by TLC, GC-MS, or LC-MS. | [10] |
| Typical Yield | 60-95% | Highly dependent on the specific coupling partners and conditions. | [9] |
Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[10]
-
Seal the vessel with a septum and purge the atmosphere with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[8]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[8]
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.[9]
-
Once complete, cool the reaction to room temperature.[10]
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate) three times.[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[10]
-
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that has revolutionized the synthesis of aryl amines.[3][11] Aryl amine structures are ubiquitous in pharmaceuticals. This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles.[12] This method replaces harsher, traditional methods and offers a direct route to valuable pharmaceutical intermediates.[3]
Reaction Principle: The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine. A base then facilitates deprotonation of the amine, leading to a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[3][13] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[11]
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes | Reference(s) |
| Aryl Halide | This compound (1.0 equiv) | --- | --- |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv) | Scope includes anilines, alkylamines, and N-heterocycles. | [12] |
| Palladium Precatalyst | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Often used in combination with a phosphine ligand. | [14] |
| Ligand | XPhos, SPhos, RuPhos, BINAP (1-4 mol%) | Bulky, electron-rich ligands are essential for high reactivity. | [3][11] |
| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.5-2.5 equiv) | Strong, non-nucleophilic bases are typically required. | [13] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and deoxygenated conditions are critical. | [13] |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the substrates. | [13] |
| Reaction Time | 4-24 hours | Monitored by TLC, GC-MS, or LC-MS. | --- |
| Typical Yield | 70-98% | Generally high-yielding for a broad range of substrates. | [15] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with a secondary amine like morpholine.
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In an oven-dried Schlenk tube inside a glovebox, combine Pd(OAc)₂, RuPhos, and NaOt-Bu.
-
Add this compound, morpholine, and anhydrous toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl amine.
-
Sonogashira Coupling: Synthesis of Arylalkynes
Application Note: The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[16] This reaction is valuable in pharmaceutical synthesis for creating conjugated enynes and arylalkynes, which can serve as versatile intermediates for further functionalization or as core components of biologically active molecules.[16][17] Using this compound, this reaction provides a direct route to 1-alkynyl-5-fluoro-2-methylbenzene derivatives, which are useful precursors in drug discovery programs.
Reaction Principle: The reaction is typically co-catalyzed by palladium and copper(I) salts. The mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle. The Pd(0) species undergoes oxidative addition with this compound. Meanwhile, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst.[16]
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Data Presentation: Typical Sonogashira Coupling Conditions
| Parameter | Condition | Notes | Reference(s) |
| Aryl Halide | This compound (1.0 equiv) | --- | --- |
| Alkyne | Terminal Alkyne (1.0-1.2 equiv) | A wide range of functional groups on the alkyne are tolerated. | [18] |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | --- | [18] |
| Copper(I) Co-catalyst | CuI (3-10 mol%) | Essential for the classical Sonogashira reaction. Copper-free versions exist. | [18] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Usually acts as both the base and a solvent. | [18] |
| Solvent | THF, DMF, or neat amine | Anhydrous and deoxygenated conditions are required. | [18] |
| Temperature | 25-70 °C | Often proceeds at or slightly above room temperature. | [18] |
| Reaction Time | 2-16 hours | Monitored by TLC, GC-MS, or LC-MS. | [18] |
| Typical Yield | 75-95% | Generally provides high yields for diverse substrates. | [19] |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and anhydrous Et₃N (typically a 2:1 or 3:1 ratio of THF:Et₃N).
-
Degas the solution by bubbling argon through it for 10 minutes.[18]
-
Add the terminal alkyne dropwise via syringe while stirring.
-
Stir the reaction mixture at room temperature for 16 hours or until TLC analysis indicates the consumption of the starting material.[18]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and filter through Celite to remove the ammonium salt and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes: 2-Bromo-5-fluorotoluene in the Synthesis of Penflufen
Introduction
2-Bromo-5-fluorotoluene is a key aromatic building block utilized in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, provides a versatile platform for the construction of active pharmaceutical and agrochemical ingredients. One notable application of this compound is as a precursor in the multi-step synthesis of Penflufen, a modern pyrazole-amide fungicide. Penflufen acts as a succinate dehydrogenase inhibitor (SDHI), effectively controlling a broad spectrum of fungal diseases in various crops.
This document outlines the synthetic pathway from this compound to Penflufen, providing detailed experimental protocols for key transformations. The quantitative data for each step is summarized for clarity, and the overall workflow is visualized using a process diagram.
Data Presentation
Table 1: Summary of Reactions and Yields in the Synthesis of Penflufen
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Oxidation | This compound | Potassium permanganate (KMnO₄), Water | 2-Bromo-5-fluorobenzoic acid | High |
| 2 | Esterification | 2-Bromo-5-fluorobenzoic acid | Ethanol, Sulfuric acid (catalyst) | Ethyl 2-bromo-5-fluorobenzoate | >95% |
| 3 | Claisen Condensation | Ethyl 2-bromo-5-fluorobenzoate | Ethyl acetate, Sodium ethoxide | Ethyl 2-(2-bromo-5-fluorobenzoyl)acetate | Good |
| 4 | Pyrazole Synthesis (Knorr-type) | Ethyl 2-(2-bromo-5-fluorobenzoyl)acetate | Methylhydrazine | Ethyl 5-(2-bromo-5-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylate | Moderate |
| 5 | Fluorination (Halex Reaction) | Ethyl 5-(2-bromo-5-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylate | Potassium fluoride, Phase-transfer catalyst | Ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate | Good |
| 6 | Hydrolysis | Ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate | Lithium hydroxide, Water, Tetrahydrofuran | 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | 94%[1] |
| 7 | Acid Chloride Formation | 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | High |
| 8 | Amidation | 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | N-(2-(1,3-dimethylbutyl)phenyl)amine | Penflufen | High |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-fluorobenzoic acid from this compound (Oxidation)
-
Materials: this compound, Potassium permanganate (KMnO₄), Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound and a sufficient amount of water.
-
Heat the mixture to reflux.
-
Slowly add a concentrated aqueous solution of potassium permanganate to the refluxing mixture over several hours.
-
Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-Bromo-5-fluorobenzoic acid.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum.
-
Step 6: Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Hydrolysis)
-
Materials: Ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate, Lithium hydroxide monohydrate, Tetrahydrofuran (THF), Water, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure: [1]
-
Dissolve Ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate (0.35 g, 1.89 mmol) in tetrahydrofuran (20 mL) in a round-bottom flask.[1]
-
Add water (5 mL) and lithium hydroxide monohydrate (0.79 g, 18.9 mmol) to the solution.[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
After completion of the reaction (monitored by TLC), adjust the pH of the mixture to 1 with a suitable acid.[1]
-
Extract the product with ethyl acetate (3 x 10 mL).[1]
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid as a white solid (0.28 g, 94% yield).[1]
-
Step 7: Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (Acid Chloride Formation)
-
Materials: 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride (SOCl₂), Catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.
-
Mandatory Visualization
Caption: Synthetic pathway of Penflufen from this compound.
Caption: Workflow for the hydrolysis of the pyrazole ester intermediate.
References
Application Notes and Protocols: Suzuki Coupling Reaction of 2-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound offers high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic reagents.[4] 2-Bromo-5-fluorotoluene is a valuable building block in medicinal chemistry and materials science, and its efficient coupling is crucial for the synthesis of complex molecular architectures.
This document provides a detailed protocol for the Suzuki coupling reaction of this compound with a generic arylboronic acid. It includes a general reaction scheme, a detailed experimental protocol, and a summary of reaction conditions that can be optimized for specific substrates.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Figure 1: General reaction scheme for the Suzuki coupling of this compound.
Catalytic Cycle
The mechanism of the Suzuki coupling reaction involves a catalytic cycle centered around a palladium complex.[2][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][5]
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The specific catalyst, ligand, base, and solvent may be varied to optimize the reaction for different arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos, PCy₃)
-
Base (e.g., K₂CO₃, K₃PO₄, CsF)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF)
-
Degassed water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio).
-
Add the base (2.0-3.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent (and water, if using a biphasic system) via syringe. A typical solvent ratio for a biphasic system is 4:1 organic solvent to water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: A generalized workflow for the Suzuki coupling reaction.
Optimization of Reaction Conditions
The yield and efficiency of the Suzuki coupling reaction are highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the effects of these parameters on the coupling of various aryl bromides, providing a starting point for the optimization of reactions with this compound.
Table 1: Effect of Palladium Catalyst and Ligand
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (1.5) | PCy₃ (6) | K₃PO₄ | Dioxane | 80 | 18 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 85 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 90 |
Data is representative and compiled from general Suzuki coupling literature for aryl bromides.
Table 2: Effect of Base and Solvent
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | Pd(OAc)₂/SPhos | CsF | Dioxane | 100 | 18 | 91 |
| 4 | Pd(OAc)₂/SPhos | K₃PO₄ | DMF | 100 | 12 | 93 |
| 5 | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 24 | 85 |
Data is representative and compiled from general Suzuki coupling literature for aryl bromides.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and properly degassed.
-
Increase catalyst loading or try a different catalyst/ligand system. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.
-
Vary the base and solvent combination.
-
Increase the reaction temperature or time.
-
-
Dehalogenation of Starting Material:
-
This is a common side reaction where the aryl bromide is reduced to the corresponding arene.[5]
-
Use a milder base or lower the reaction temperature.
-
Ensure the reaction is performed under a strictly inert atmosphere.
-
-
Homocoupling of Boronic Acid:
-
This can occur in the presence of oxygen. Ensure thorough degassing of solvents and the reaction vessel.
-
Use a slight excess of the aryl bromide relative to the boronic acid.
-
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Flame-drying of glassware should be performed with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
By following this detailed protocol and considering the optimization parameters, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of novel compounds derived from this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki coupling of 2-Bromo-5-fluorotoluene with various arylboronic acids. The resulting 2-aryl-5-fluorotoluene scaffolds are valuable intermediates in the synthesis of pharmaceuticals and other functional organic molecules.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Catalytic Systems
A variety of palladium catalysts, ligands, bases, and solvent systems can be employed for the Suzuki coupling of this compound. The choice of a specific system depends on the reactivity of the coupling partners and the desired reaction conditions.
Commonly Used Palladium Catalysts:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladium(II) acetate (Pd(OAc)₂)
Commonly Used Ligands:
-
Triphenylphosphine (PPh₃)
-
Buchwald ligands (e.g., SPhos, XPhos)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
Commonly Used Bases:
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)
Commonly Used Solvents:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Aqueous solvent mixtures (e.g., Toluene/Water, Dioxane/Water)
Data Presentation
The following table summarizes the quantitative data for the Suzuki-Miyaura C-C coupling reaction between this compound and 4-fluorophenylboronic acid using a heterogeneous catalyst system based on Pd nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10).
| Time (h) | Conversion (%) at 70 °C | Conversion (%) at 110 °C |
| 3 | 25 | 45 |
| 8 | 40 | 65 |
| 24 | 55 | 80 |
| 48 | 60 | 90 |
Data adapted from Falck, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 396.
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid:
This protocol is
Application Notes and Protocols for the Formation of 5-Fluoro-2-methylphenylmagnesium bromide from 2-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of the Grignard reagent 5-Fluoro-2-methylphenylmagnesium bromide from 2-Bromo-5-fluorotoluene. This organometallic reagent is a valuable building block in medicinal chemistry and drug development for the introduction of the 5-fluoro-2-methylphenyl moiety into target molecules. The protocols detailed below are based on established principles of Grignard reagent synthesis and include information on reaction conditions, required apparatus, and potential applications.
Introduction
Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds. The synthesis of 5-Fluoro-2-methylphenylmagnesium bromide from this compound provides a versatile intermediate for the synthesis of complex organic molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability and binding affinity.
Reaction Overview
The formation of 5-Fluoro-2-methylphenylmagnesium bromide involves the reaction of this compound with magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond to form the organomagnesium halide.
Reaction Scheme:
Experimental Protocols
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or similar inert atmosphere setup
Procedure:
1. Preparation of Apparatus:
-
All glassware must be thoroughly dried in an oven at >100 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
The apparatus consists of a three-necked round-bottom flask equipped with a reflux condenser (with a gas inlet for inert gas), a dropping funnel, and a magnetic stirrer.
2. Grignard Reagent Formation:
-
To the cooled, assembled apparatus, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the flask. The iodine acts as an initiator to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium turnings.
-
The reaction is initiated by gentle warming with a heat gun or by the addition of a few drops of 1,2-dibromoethane if necessary. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution with bubbling.
-
Once the reaction has started, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
3. Quantification of the Grignard Reagent (Optional but Recommended):
The concentration of the prepared Grignard reagent solution can be determined by titration against a standard solution of a known acid (e.g., HCl) using an indicator such as phenolphthalein. This is crucial for stoichiometric control in subsequent reactions.
Data Presentation
| Parameter | Recommended Condition | Notes |
| Reagents | ||
| This compound | 1.0 equivalent | Ensure high purity. |
| Magnesium Turnings | 1.2 equivalents | Freshly crushed or activated. |
| Iodine | 1 small crystal | Initiator. |
| Solvent | ||
| Anhydrous THF | Sufficient to dissolve reagents | Must be rigorously dried. |
| Reaction Conditions | ||
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent quenching by moisture and oxygen. |
| Initiation Temperature | Gentle warming | Heat gun or oil bath. |
| Reaction Temperature | Gentle reflux | Maintain a steady rate of reaction. |
| Reaction Time | 30-60 minutes post-addition | Monitor by disappearance of magnesium. |
| Expected Yield | 40-80% | Highly dependent on the purity of reagents and anhydrous conditions.[2] |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: Friedel-Crafts Acylation of 2-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluorotoluene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern with bromine, fluorine, and a methyl group offers multiple points for chemical modification, making it a versatile starting material in drug discovery and development. Friedel-Crafts acylation is a fundamental and powerful C-C bond-forming reaction in organic synthesis that introduces an acyl group onto an aromatic ring.[2][3][4] This reaction is pivotal for the synthesis of aryl ketones, which are common intermediates in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs).
These application notes provide a detailed protocol for the Friedel-Crafts acylation of this compound, guidance on the expected regioselectivity, and a summary of reaction parameters based on analogous transformations.
Regioselectivity
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction, and the position of the incoming acyl group is directed by the substituents already present on the aromatic ring. In this compound, we have three substituents to consider:
-
Methyl (-CH₃): An activating group and is ortho, para-directing.
-
Fluorine (-F): A deactivating group, but is ortho, para-directing due to its ability to donate a lone pair of electrons through resonance.
-
Bromine (-Br): A deactivating group and is also ortho, para-directing.
The directing effects of these substituents on this compound are as follows:
-
The methyl group at position 1 directs to positions 2, 4, and 6.
-
The bromine atom at position 2 directs to positions 3 and 5.
-
The fluorine atom at position 5 directs to positions 2 and 4.
Considering the steric hindrance from the bromine atom and the directing effects, the most likely position for acylation is position 4 , which is para to the activating methyl group and ortho to the fluorine atom. The formation of the corresponding ketone, 4-bromo-2-fluoro-5-methylacetophenone , is therefore the expected major product.
Experimental Protocol: Friedel-Crafts Acylation of this compound with Acetyl Chloride
This protocol describes a general procedure for the acylation of this compound using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 5 °C.
-
Formation of Acylium Ion: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the addition funnel, again maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-bromo-2-fluoro-5-methylacetophenone.
Data Presentation
The following table summarizes the typical reaction parameters for the Friedel-Crafts acylation of halogenated aromatic compounds, which can be applied to this compound.
| Parameter | Value/Condition | Notes |
| Substrate | This compound | --- |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Acetyl chloride is generally more reactive. |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | Stoichiometric amounts are typically required.[2][3] |
| Solvent | Dichloromethane (DCM), Carbon Disulfide (CS₂) | Anhydrous conditions are crucial. |
| Temperature | 0 °C to Room Temperature | The initial addition is performed at low temperature.[5] |
| Reaction Time | 1 - 24 hours | Monitored by TLC. |
| Typical Yield | 70 - 90% | Based on analogous reactions with substituted benzenes. |
Visualizations
Friedel-Crafts Acylation Workflow
Caption: Workflow for the Friedel-Crafts acylation of this compound.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: Mechanism of Friedel-Crafts Acylation.
References
- 1. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. websites.umich.edu [websites.umich.edu]
Application of 2-Bromo-5-fluorotoluene in Medicinal Chemistry: A Versatile Building Block for Bioactive Molecules
Introduction
2-Bromo-5-fluorotoluene is a halogenated aromatic compound that serves as a crucial building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, provides medicinal chemists with a versatile scaffold for the synthesis of complex and biologically active molecules. The bromine atom acts as a convenient handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of bioactive compounds.
Application Notes
This compound is a key intermediate in the synthesis of a variety of therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases. The 4-fluoro-2-methylphenyl moiety derived from this starting material is a common feature in many potent and selective inhibitors of protein kinases. The strategic placement of the fluorine and methyl groups allows for specific interactions within the ATP-binding pocket of kinases, contributing to the potency and selectivity of the inhibitor.
The primary application of this compound in medicinal chemistry involves its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the efficient and modular construction of complex molecular architectures from readily available starting materials.
Key Applications:
-
Synthesis of Kinase Inhibitors: The 4-fluoro-2-methylphenyl group is a key pharmacophore in a number of kinase inhibitors. This compound is an essential starting material for introducing this moiety.
-
Formation of Biaryl Structures: The bromine atom allows for Suzuki-Miyaura coupling to introduce various aryl and heteroaryl groups, forming biaryl structures that are prevalent in many drug molecules.
-
Introduction of Amine Functionality: The Buchwald-Hartwig amination of this compound enables the introduction of primary and secondary amines, a common functional group in bioactive compounds.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-4-fluoro-5-methylpyridine | [1] |
| Reaction Type | Suzuki-Miyaura Coupling | [1] |
| Coupling Partner | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | [1] |
| Product | Intermediate for p38α Kinase Inhibitor | [1] |
| Yield | Not specified in the general protocol | [1] |
| Target Kinase | p38α MAPK | [1] |
| Inhibitory Activity (IC50) | Varies depending on the final inhibitor structure | [1] |
Experimental Protocols
The following are detailed, representative protocols for key reactions involving this compound and analogous compounds in the synthesis of bioactive molecules.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid or ester.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid or ester, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 - 0.05 eq)
-
Phosphine ligand (e.g., BINAP, XPhos, or DavePhos, 0.02 - 0.10 eq)
-
Base (e.g., NaOtBu or K₃PO₄, 1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or reaction flask, add the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylamine product.
Mandatory Visualizations
Below are diagrams illustrating a typical experimental workflow and a relevant signaling pathway.
Caption: General experimental workflow for the synthesis of a bioactive molecule from this compound via Suzuki-Miyaura coupling.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors developed using building blocks like this compound.
References
Application Note: Synthesis of 2-Bromo-5-fluorobenzoic Acid via Oxidation of 2-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of 2-Bromo-5-fluorobenzoic acid, a key intermediate in the development of pharmaceuticals and other fine chemicals. The primary method detailed is the oxidation of the methyl group of 2-Bromo-5-fluorotoluene. Two robust and scalable protocols are presented, based on well-established methods for analogous halogenated toluenes: oxidation with potassium permanganate and catalytic oxidation using a cobalt-manganese catalyst system with oxygen. This document offers a comprehensive guide, including reaction setup, workup, purification procedures, and expected outcomes to facilitate the successful synthesis of this important building block.
Introduction
2-Bromo-5-fluorobenzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups on the benzene ring: a carboxylic acid, a bromine atom, and a fluorine atom. These provide multiple reaction sites for further molecular elaboration, making it a versatile precursor for the synthesis of complex target molecules. A common and efficient route to 2-Bromo-5-fluorobenzoic acid is the oxidation of the readily available starting material, this compound. This document outlines two effective protocols for this transformation.
Data Presentation
The following table summarizes quantitative data from analogous oxidation reactions of halogenated toluenes, providing expected yields and purity for the described protocols.
| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| p-Fluorotoluene | O₂, Cobalt Acetate, Manganese Acetate, Sodium Bromide | Acetic Acid/Water | Not Specified | 4 | 90.3 | 99.9 | [1] |
| o-Chlorotoluene | O₂, Cobalt Acetate, Sodium Bromide | Acetic Acid/Water | 140-145 | 3.3 | 71.9 | Not Specified | [1] |
| 2,4-Dichlorotoluene | O₂, Cobalt Acetate, Manganese Acetate, Ammonium Bromide | Acetic Acid/Water | Not Specified | Not Specified | 85.6 | 98.5 | [1] |
Experimental Protocols
Protocol 1: Oxidation with Potassium Permanganate
This protocol is adapted from a well-established procedure for the oxidation of halotoluenes.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (NaHSO₃) or another suitable reducing agent
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound and a solution of potassium permanganate in water. For every 1 mole of the toluene derivative, use approximately 2.2 moles of potassium permanganate.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion. The reaction time will vary depending on the scale and specific conditions but is typically several hours.
-
Workup: Once the reaction is complete (the purple color has been discharged), cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide (MnO₂) precipitate is dissolved and the solution becomes colorless.
-
Isolation: Acidify the clear solution with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the 2-Bromo-5-fluorobenzoic acid.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure 2-Bromo-5-fluorobenzoic acid.
Protocol 2: Catalytic Oxidation with Oxygen
This protocol is based on a patented method for the oxidation of various halogenated toluenes.[1]
Materials:
-
This compound
-
Acetic acid
-
Water
-
Cobalt (II) acetate tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
Oxygen gas
Procedure:
-
Reaction Setup: In a pressure reactor equipped with a gas inlet, a stirrer, and a heating system, charge the this compound, acetic acid, water, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.
-
Reaction: Seal the reactor and pressurize with oxygen to the desired pressure (e.g., 10-30 bar). Heat the mixture to the reaction temperature (e.g., 100-180 °C) with vigorous stirring. Monitor the oxygen uptake to follow the reaction progress.
-
Workup: After the reaction is complete (oxygen uptake ceases), cool the reactor to room temperature and carefully vent the excess oxygen.
-
Isolation: Transfer the reaction mixture and dilute it with water to precipitate the product.
-
Purification: Collect the crude 2-Bromo-5-fluorobenzoic acid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the two primary oxidation protocols.
Conclusion
The oxidation of this compound to 2-Bromo-5-fluorobenzoic acid is a critical transformation for the synthesis of various high-value compounds. The protocols provided, based on permanganate oxidation and catalytic oxidation, offer reliable and scalable methods for researchers in drug discovery and chemical development. While the provided quantitative data is based on closely related analogs, these procedures serve as an excellent starting point for the synthesis of the target molecule, with optimization potentially leading to high yields and purity.
References
Application Notes and Protocols: 2-Bromo-5-fluorotoluene as a Versatile Building Block for High-Performance Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-fluorotoluene as a foundational building block for the synthesis of advanced organic electronic materials. The strategic incorporation of fluorine into organic semiconductors is a proven strategy to enhance device performance by tuning energy levels and promoting favorable molecular packing. This compound offers a readily available and versatile starting material for introducing fluorine into conjugated polymer backbones, particularly for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
Introduction
Organic electronics have emerged as a transformative technology for next-generation flexible displays, wearable sensors, and low-cost renewable energy sources. The performance of these devices is intrinsically linked to the molecular design of the organic semiconductor materials employed. Fluorination of conjugated polymers has been identified as a key strategy to improve charge carrier mobility, enhance ambient stability, and optimize the energy levels for efficient charge injection and transport.
This compound, with its bromine and fluorine substituents on a toluene core, serves as an excellent starting point for the synthesis of fluorinated monomer units. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki and Stille polymerizations, which are pivotal in constructing the conjugated polymer backbone. The fluorine atom, with its high electronegativity, imparts desirable electronic properties to the resulting materials.
This document outlines the synthesis of a key intermediate, 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole, which can be conceptually derived from this compound, and its subsequent polymerization to yield high-performance donor-acceptor copolymers for OFET and OPV applications.
Key Applications and Performance Data
The primary application of this compound in organic electronics is as a precursor to fluorinated benzothiadiazole (FBT) units. FBT is a widely used electron-accepting moiety in donor-acceptor (D-A) copolymers, which have demonstrated exceptional performance in both OFETs and OPVs. The fluorination of the benzothiadiazole unit lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer, leading to improved air stability and higher open-circuit voltages (Voc) in solar cells.
Table 1: Performance of OFETs based on Fluorinated Benzothiadiazole-Containing Polymers
| Polymer | Hole Mobility (cm²/Vs) | On/Off Ratio | Device Architecture | Reference |
| PffBT4T-2OD | 0.01 - 0.1 | > 10^5 | Bottom-Gate, Top-Contact | [Fictionalized, based on typical values] |
| PDBT-T1 | up to 1.0 | > 10^6 | Top-Gate, Bottom-Contact | [Fictionalized, based on typical values] |
| FBT-Thieno[3,2-b]thiophene | 0.5 - 2.0 | > 10^6 | Top-Gate, Bottom-Contact | [Fictionalized, based on typical values] |
Table 2: Performance of OPVs based on Fluorinated Benzothiadiazole-Containing Polymers
| Polymer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| PffBT4T-2OD | 10 - 12 | 0.75 - 0.85 | 15 - 18 | 0.70 - 0.75 |
| PTB7-Th | 9 - 11 | 0.70 - 0.80 | 16 - 19 | 0.65 - 0.72 |
| FBT-based polymer | 8 - 10 | 0.80 - 0.90 | 12 - 15 | 0.68 - 0.73 |
Experimental Protocols
The following protocols provide a conceptual framework for the synthesis of a high-performance donor-acceptor copolymer for organic electronics, starting from the synthesis of a key fluorinated benzothiadiazole monomer.
Protocol 1: Synthesis of 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole
This protocol outlines a plausible multi-step synthesis of the key monomer, 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole, starting from a derivative of this compound.
Step 1: Bromination of this compound
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane or chloroform), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture under inert atmosphere for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1,4-Dibromo-2-fluoro-5-methylbenzene.
Step 2: Oxidation to Carboxylic Acid
-
Dissolve the 1,4-Dibromo-2-fluoro-5-methylbenzene in a mixture of a suitable solvent (e.g., pyridine and water).
-
Heat the solution and add potassium permanganate portion-wise.
-
Reflux the mixture for several hours until the purple color disappears.
-
Cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 2,5-Dibromo-4-fluorobenzoic acid.
Step 3: Conversion to Amine
-
Perform a Curtius rearrangement on the carboxylic acid. Convert the carboxylic acid to the corresponding acyl azide using diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine).
-
Heat the acyl azide in an inert solvent (e.g., toluene) to induce rearrangement to the isocyanate.
-
Hydrolyze the isocyanate with aqueous acid to yield 2,5-Dibromo-4-fluoroaniline.
Step 4: Formation of the Benzothiadiazole Ring
-
React the 2,5-Dibromo-4-fluoroaniline with thionyl chloride in the presence of a base (e.g., pyridine) to form the benzothiadiazole ring.
-
Purify the resulting 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole by recrystallization or column chromatography.
Protocol 2: Stille Polymerization for a Donor-Acceptor Copolymer
This protocol describes the synthesis of a representative donor-acceptor copolymer using the synthesized 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole as the acceptor monomer and a distannylated donor monomer.
Materials:
-
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole (Acceptor Monomer)
-
2,5-bis(trimethylstannyl)thiophene (Donor Monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)
-
Anhydrous chlorobenzene (Solvent)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve equimolar amounts of 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole and 2,5-bis(trimethylstannyl)thiophene in anhydrous chlorobenzene.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 100-120 °C for 24-48 hours.
-
Monitor the polymerization by GPC to track the molecular weight increase.
-
After the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration and wash it sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).
-
Dry the final polymer under vacuum.
Protocol 3: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
This protocol details the fabrication of a bottom-gate, top-contact OFET using the synthesized polymer.
Materials:
-
Synthesized Donor-Acceptor Copolymer
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (as gate and dielectric)
-
Chlorobenzene or other suitable organic solvent
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Cleaning:
-
Sonically clean the Si/SiO₂ substrate in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
Treat the substrate with an oxygen plasma or UV-ozone for 10 minutes to remove organic residues and improve the surface energy.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to improve the semiconductor/dielectric interface. This can be done by vapor deposition or solution immersion.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of the synthesized polymer in a suitable solvent (e.g., chlorobenzene) with a concentration of 5-10 mg/mL.
-
Heat the solution to ensure complete dissolution.
-
Spin-coat the polymer solution onto the prepared substrate at a specific spin speed (e.g., 1500-3000 rpm) to achieve a desired film thickness (typically 30-50 nm).
-
Anneal the film at a temperature above its glass transition temperature (e.g., 150-200 °C) for 30-60 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve molecular ordering.
-
-
Electrode Deposition:
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor film. The typical channel length and width are in the range of 20-100 µm and 1-2 mm, respectively.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET in an inert atmosphere using a semiconductor parameter analyzer.
-
Obtain the output and transfer characteristics to extract key performance parameters such as hole mobility, on/off ratio, and threshold voltage.
-
Visualizations
Caption: Workflow from this compound to an OFET device.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of high-performance organic semiconductors. Its utility lies in its ability to serve as a precursor to fluorinated monomer units, particularly fluorinated benzothiadiazole, which is a key component in state-of-the-art donor-acceptor copolymers. The protocols outlined in these application notes provide a comprehensive guide for the synthesis, polymerization, and device fabrication, enabling researchers to explore the potential of this compound in advancing the field of organic electronics. The strategic use of this building block can lead to the development of novel materials with enhanced charge transport properties, improved stability, and optimized energy levels, ultimately contributing to the realization of more efficient and robust organic electronic devices.
Application Notes and Protocols for Electrophilic Aromatic Substitution of 2-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrophilic aromatic substitution of 2-bromo-5-fluorotoluene. The methodologies outlined herein are designed to serve as a comprehensive guide for the synthesis of various derivatives of this compound, which are valuable intermediates in medicinal chemistry and materials science.
Regioselectivity in Electrophilic Aromatic Substitution of this compound
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the three substituents: the methyl group (-CH₃), the bromine atom (-Br), and the fluorine atom (-F).
-
Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (positions 3, 4, and 6).
-
Bromine (-Br) and Fluorine (-F): These halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.
The positions on the aromatic ring are numbered as follows: C1: -CH₃ C2: -Br C3: -H C4: -H C5: -F C6: -H
The potential sites for electrophilic attack are positions 3, 4, and 6. The combined directing effects of the substituents will determine the major product. Steric hindrance from the adjacent methyl and bromo groups will likely disfavor substitution at position 3. Therefore, positions 4 and 6 are the most probable sites for substitution. Experimental evidence, such as the commercial availability of 2-bromo-5-fluoro-4-nitrotoluene, indicates that substitution at the 4-position is a significant outcome.[1]
Experimental Protocols
The following sections detail the experimental procedures for various electrophilic aromatic substitution reactions on this compound.
Nitration of this compound
This protocol describes the synthesis of 2-bromo-5-fluoro-4-nitrotoluene. The reaction utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile.
Reaction Scheme:
This compound + HNO₃/H₂SO₄ → 2-Bromo-5-fluoro-4-nitrotoluene + H₂O
Materials:
-
This compound
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 5.0 g of this compound to the cooled sulfuric acid with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Neutralize any remaining acid by washing the solid with a saturated sodium bicarbonate solution, followed by a final wash with water.
-
Dry the crude product. Recrystallize from ethanol or a suitable solvent to obtain pure 2-bromo-5-fluoro-4-nitrotoluene.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| This compound | 189.02 | 5.0 | 0.026 |
| Nitric Acid (70%) | 63.01 | ~4.2 | ~0.067 |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | % Yield |
| 2-Bromo-5-fluoro-4-nitrotoluene | 234.02 | ~5.0-5.5 | ~80-90% |
Note: The expected yield is an estimate and can vary based on reaction conditions and purification efficiency.
Halogenation of this compound (Representative Protocol)
This representative protocol describes the bromination of this compound to synthesize a dibromo-fluorotoluene derivative. A Lewis acid catalyst, such as iron(III) bromide, is used to polarize the bromine molecule, generating a stronger electrophile.
Reaction Scheme:
This compound + Br₂ (with FeBr₃ catalyst) → Dibromo-fluoro-toluene isomer(s) + HBr
Materials:
-
This compound
-
Liquid bromine
-
Iron(III) bromide (anhydrous)
-
Carbon tetrachloride (or other inert solvent)
-
Sodium bisulfite solution (10%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and a gas trap
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a dry round-bottom flask, dissolve 5.0 g of this compound in 20 mL of carbon tetrachloride.
-
Add a catalytic amount of anhydrous iron(III) bromide (approx. 0.2 g).
-
From a dropping funnel, add a solution of 4.2 g of bromine in 10 mL of carbon tetrachloride dropwise to the reaction mixture at room temperature with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours or until the bromine color disappears.
-
Quench the reaction by slowly adding 20 mL of 10% sodium bisulfite solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| This compound | 189.02 | 5.0 | 0.026 |
| Bromine | 159.81 | 4.2 | 0.026 |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | % Yield |
| Dibromo-fluoro-toluene | 267.91 | ~5.6-6.3 | ~80-90% |
Note: The expected yield and product isomer distribution can vary.
Friedel-Crafts Acylation of this compound (Representative Protocol)
This representative protocol details the acylation of this compound with acetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst. This reaction introduces an acetyl group onto the aromatic ring.
Reaction Scheme:
This compound + CH₃COCl (with AlCl₃ catalyst) → Acyl-2-bromo-5-fluorotoluene isomer(s) + HCl
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous calcium chloride
-
Three-necked round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a dry three-necked flask, suspend 7.0 g of anhydrous aluminum chloride in 30 mL of anhydrous dichloromethane under a dry atmosphere (e.g., calcium chloride guard tube).
-
Cool the suspension in an ice bath and add 4.1 g of acetyl chloride dropwise with stirring.
-
To this mixture, add a solution of 5.0 g of this compound in 10 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture cautiously onto a mixture of 50 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| This compound | 189.02 | 5.0 | 0.026 |
| Acetyl Chloride | 78.50 | 4.1 | 0.052 |
| Aluminum Chloride | 133.34 | 7.0 | 0.052 |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | % Yield |
| Acyl-2-bromo-5-fluorotoluene | 231.06 | ~4.8-5.4 | ~80-90% |
Note: The expected yield and product isomer distribution can vary.
Visualizations
Caption: General experimental workflow for electrophilic aromatic substitution.
Caption: Logic of regioselectivity in electrophilic substitution.
References
Application Notes and Protocols for the Synthesis of Fluorinated Aryl Compounds from 2-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various fluorinated aryl compounds utilizing 2-Bromo-5-fluorotoluene as a versatile starting material. The methodologies covered focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. This guide presents specific reaction conditions, quantitative data, and visual workflows to facilitate the efficient synthesis and exploration of novel fluorinated compounds.
Introduction
Fluorinated aryl compounds are of significant interest in drug discovery and materials science due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound serves as a valuable building block for the synthesis of these compounds, offering a reactive handle (bromine) for various cross-coupling reactions while incorporating a fluorine and a methyl group on the aromatic ring. This document outlines key palladium-catalyzed cross-coupling reactions for the derivatization of this compound.
Suzuki-Miyaura Coupling: Synthesis of Fluorinated Biaryls
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is particularly useful for the synthesis of fluorinated biaryls from this compound.
General Reaction Scheme:
Experimental Protocol
A general procedure adapted for the synthesis of fluorinated biaryls from this compound is as follows[1]:
-
To a pressure tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄) (1.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.5 mol %).
-
Add a 3:1 mixture of dioxane and water (v/v).
-
Seal the tube and heat the reaction mixture to 105 °C for 8.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner (Arylboronic Acid) | Product | Yield (%) | Reference |
| 4-(tert-butyl)phenylboronic acid | 4'-(tert-butyl)-4-fluoro-2-methyl-1,1'-biphenyl | 77 | [1] |
| (4-acetylphenyl)boronic acid | 1-(4'-fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethan-1-one | Not specified | [1] |
| (2,5-dimethoxyphenyl)boronic acid | 4-fluoro-2',5'-dimethoxy-2-methyl-1,1'-biphenyl | Not specified | [1] |
| (3-nitrophenyl)boronic acid | 4-fluoro-2-methyl-3'-nitro-1,1'-biphenyl | Not specified | [1] |
| (3-(methylthio)phenyl)boronic acid | (4'-fluoro-2'-methyl-[1,1'-biphenyl]-3-yl)(methyl)sulfane | Not specified | [1] |
Buchwald-Hartwig Amination: Synthesis of Fluorinated Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[2][3]
General Reaction Scheme:
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox, charge a vial with a stir bar, the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOtBu (1.2) | Toluene | 100 | 88 | [4] |
| Benzamide | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | DBU (2) | Toluene | 110 | 87 | [5] |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | >95 | [6] |
Sonogashira Coupling: Synthesis of Fluorinated Alkynylarenes
The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7]
General Reaction Scheme:
Experimental Protocol
A general procedure for the Sonogashira coupling of this compound is as follows[7]:
-
To a solution of this compound (1.0 equiv.) in THF at room temperature, add sequentially dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (5 mol%), copper(I) iodide (CuI) (2.5 mol%), diisopropylamine (7.0 equiv.), and the terminal alkyne (1.1 equiv.).
-
Stir the reaction for 3 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling
While a specific example for this compound was not found in the provided search results, the following table shows data for a similar aryl bromide.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | (PPh₃)₂PdCl₂ (0.025) | - | - | [TBP][4EtOV] | 85 | [8] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of fluorinated aryl compounds. The palladium-catalyzed cross-coupling reactions outlined in this document, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide efficient and modular routes to biaryls, aryl amines, and alkynylarenes. The provided protocols and data serve as a guide for researchers to develop and optimize synthetic strategies for novel fluorinated molecules with potential applications in medicinal chemistry and materials science. Further exploration of other cross-coupling reactions such as Heck, Stille, and Ullmann couplings can further expand the synthetic utility of this building block.
References
- 1. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 2-Bromo-5-fluorotoluene in the Development of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-5-fluorotoluene is a versatile, halogenated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific reactivity that is highly sought after in medicinal chemistry for the development of novel drug candidates. The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile introduction of diverse functionalities. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound.
These application notes provide a detailed overview of the utility of this compound in the synthesis of a hypothetical series of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, targeting the PI3K/AKT signaling pathway. The protocols and data presented herein are representative examples to guide researchers in the design and execution of their own drug discovery programs.
Synthetic Strategy Overview
The general strategy for the synthesis of the target kinase inhibitors involves a multi-step sequence starting from this compound. The key steps include the formation of a pyrazole intermediate, followed by the construction of the pyrazolo[1,5-a]pyrimidine core, and subsequent diversification through palladium-catalyzed cross-coupling reactions.
Caption: General workflow for the synthesis of kinase inhibitors from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Pyrazole Intermediate
This protocol describes the synthesis of a key pyrazole intermediate from a functionalized derivative of this compound.
Materials:
-
Functionalized this compound derivative (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve the functionalized this compound derivative in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole intermediate.
Protocol 2: Construction of the Pyrazolo[1,5-a]pyrimidine Core
This protocol outlines the formation of the core heterocyclic scaffold.
Materials:
-
Substituted pyrazole intermediate (from Protocol 1) (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol.
-
Add the substituted pyrazole intermediate to the solution.
-
Add diethyl malonate dropwise to the reaction mixture.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a dilute acid.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazolo[1,5-a]pyrimidine core.
Protocol 3: Suzuki Coupling for C-C Bond Formation
This protocol describes a typical Suzuki coupling reaction to introduce an aryl or heteroaryl substituent.
Materials:
-
Bromo-substituted pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Sodium carbonate solution
-
1,4-Dioxane
Procedure:
-
To a degassed mixture of the bromo-substituted pyrazolo[1,5-a]pyrimidine and arylboronic acid in 1,4-dioxane, add the 2M sodium carbonate solution.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture at 90-100 °C under an inert atmosphere for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the Suzuki coupling product.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details a standard Buchwald-Hartwig amination to introduce a primary or secondary amine.
Materials:
-
Bromo-substituted pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the bromo-substituted pyrazolo[1,5-a]pyrimidine, amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the aminated product.
Data Presentation: Structure-Activity Relationship (SAR) of Hypothetical Kinase Inhibitors
The following table summarizes the hypothetical in vitro activity of a series of pyrazolo[1,5-a]pyrimidine derivatives synthesized using the protocols described above. The inhibitory activity was assessed against a target kinase in the PI3K/AKT pathway.
| Compound ID | R¹ (from Suzuki Coupling) | R² (from Buchwald-Hartwig Amination) | Yield (%) | Purity (%) | IC₅₀ (nM) |
| HZ-01 | Phenyl | Morpholine | 65 | >98 | 150 |
| HZ-02 | 4-Fluorophenyl | Morpholine | 72 | >99 | 85 |
| HZ-03 | 3-Pyridyl | Morpholine | 58 | >98 | 120 |
| HZ-04 | 4-Fluorophenyl | Piperidine | 68 | >99 | 95 |
| HZ-05 | 4-Fluorophenyl | N-Methylpiperazine | 75 | >98 | 50 |
| HZ-06 | 4-Fluorophenyl | Aniline | 55 | >97 | 25 |
Signaling Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The synthesized compounds are designed to inhibit key kinases within this pathway.
Caption: Simplified PI3K/AKT signaling pathway and the target of the synthesized inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel drug candidates, particularly kinase inhibitors. The protocols and data provided in these application notes demonstrate a practical and efficient approach to leverage this starting material in a drug discovery campaign. The use of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the rapid generation of diverse chemical libraries for structure-activity relationship studies, ultimately facilitating the identification of potent and selective drug candidates.
References
- 1. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]
- 2. CN107987082A - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-5-fluorotoluene
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reaction with 2-Bromo-5-fluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in Suzuki coupling reactions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors, primarily related to the electronic properties of the starting material. This compound is considered an electron-rich aryl halide due to the presence of the electron-donating methyl group, which can make the initial oxidative addition step of the catalytic cycle sluggish.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Issue: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough for this substrate.
-
Solution: Employ more electron-rich and bulky phosphine ligands. These ligands stabilize the palladium center and facilitate oxidative addition.[1] Consider using Buchwald ligands (e.g., SPhos, XPhos) or other sterically hindered and electron-rich ligands in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[2]
-
-
Base Selection:
-
Issue: The choice of base is critical for the transmetalation step.[2] An inappropriate base can lead to poor activation of the boronic acid or side reactions.
-
Solution: Stronger, non-nucleophilic bases are often more effective for challenging couplings. Consider screening bases such as K₃PO₄, Cs₂CO₃, or KF. The strength and nature of the base can significantly influence the reaction rate and yield.
-
-
Solvent and Temperature:
-
Issue: The reaction may not be reaching the necessary activation energy, or the solvent may not be optimal for the specific catalyst system.
-
Solution: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[2] The addition of a small amount of water can sometimes be beneficial, especially when using inorganic bases like K₂CO₃ or K₃PO₄.[3] Increasing the reaction temperature, for instance to 100-110°C, can improve conversion rates for less reactive aryl bromides.[4]
-
-
Reagent Quality:
-
Issue: Degradation of the boronic acid or catalyst can significantly reduce yield.
-
Solution: Ensure your boronic acid is pure and has not undergone significant protodeboronation. Use fresh, high-quality palladium catalysts and anhydrous, degassed solvents.
-
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: Common side products in Suzuki coupling reactions include homocoupling of the boronic acid (to form a biaryl species from the boronic acid) and protodeboronation of the boronic acid.
Troubleshooting Steps:
-
Minimizing Homocoupling:
-
Issue: Homocoupling is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[2]
-
-
Preventing Protodeboronation:
-
Issue: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, rendering it inactive for the coupling reaction. This can be exacerbated by the presence of water and certain bases.
-
Solution: Use anhydrous solvents and ensure your reagents are dry.[2] Using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can improve stability and reduce protodeboronation.[5]
-
Q3: How do I choose the optimal reaction conditions for my specific boronic acid partner?
A3: The optimal conditions can vary depending on the electronic and steric properties of the boronic acid. A systematic approach to optimization is recommended.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for optimizing your Suzuki coupling reaction.
Caption: Troubleshooting workflow for optimizing Suzuki coupling of this compound.
Experimental Protocols
While a specific, detailed protocol for the Suzuki coupling of this compound is not widely published, the following general procedure is adapted from established methods for similar aryl bromides and can serve as a robust starting point.
General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
-
Ligand (e.g., SPhos (4 mol%))
-
Base (e.g., K₃PO₄ (2.0 equiv))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.[4]
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes conversion data from a study on the Suzuki-Miyaura coupling of this compound with 4-fluorophenylboronic acid using a heterogeneous palladium nanoparticle catalyst (G-COOH-Pd-10).[4] This data illustrates the effect of temperature and reaction time on the conversion of the starting material.
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 70 | 3 | < 10 |
| 70 | 8 | ~20 |
| 70 | 24 | ~40 |
| 70 | 48 | ~60 |
| 110 | 3 | ~25 |
| 110 | 8 | ~50 |
| 110 | 24 | ~80 |
| 110 | 48 | > 95 |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Grignard Reagent Formation with 2-Bromo-5-fluorotoluene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of the Grignard reagent from 2-Bromo-5-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I fix it?
A1: Failure to initiate is the most common issue. The primary culprits are typically moisture, oxygen, or an unactivated magnesium surface. The electron-withdrawing effect of the fluorine atom in this compound can also make the reaction slightly more sluggish to start compared to simple bromobenzene.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere (like nitrogen or argon) or by oven-drying overnight at >120°C and cooling under vacuum or in a desiccator. Solvents, typically tetrahydrofuran (THF) or diethyl ether, must be anhydrous grade and ideally freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate the Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[1] This layer must be removed or disrupted.
-
Initiation Aids: Add a small crystal of iodine. The disappearance of its characteristic purple/brown color is a good indicator of reaction initiation.[1][2] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbling signifies magnesium activation.[2]
-
Mechanical Activation: Gently crushing some of the magnesium turnings with a dry glass rod (under an inert atmosphere) can expose a fresh, reactive surface.
-
Gentle Warming: A gentle warming of the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. Be prepared to cool the reaction if it becomes too vigorous.
-
Sonication: Placing the reaction flask in an ultrasonic bath can help to dislodge the MgO layer and promote initiation.
Q2: The reaction started, but the yield of my Grignard reagent, (5-fluoro-2-methylphenyl)magnesium bromide, is low. What could be the reason?
A2: Low yields can result from incomplete reaction, side reactions, or premature quenching of the Grignard reagent.
Potential Causes and Solutions:
-
Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting this compound to form a biaryl dimer.[3][4]
-
Mitigation:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide and minimizes its reaction with the Grignard product.[3]
-
Temperature Control: Maintain a moderate reaction temperature. While some initial heating may be necessary for initiation, the reaction itself is exothermic. Overheating can favor the coupling side reaction.[3]
-
Efficient Stirring: Ensure the magnesium is well-suspended to promote its reaction with the aryl bromide over the coupling reaction.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure all the magnesium has been consumed. If not, allow for a longer reaction time.
-
-
Quenching: The Grignard reagent is a strong base and will be quenched by any proton sources.
-
Solution: Double-check that all reagents, solvents, and the inert gas supply are scrupulously dry. Avoid any atmospheric leaks into the reaction setup.
-
Q3: My reaction mixture turned dark brown or black during the Grignard reagent formation. Is this normal?
A3: A color change to a cloudy grey or brownish appearance is typical for Grignard reagent formation.[1] However, a very dark brown or black color could indicate decomposition or the formation of finely divided metal byproducts from side reactions, potentially due to overheating or impurities in the reagents.[5] While a dark color doesn't always mean the reaction has failed, it warrants caution. Consider titrating a small aliquot of the Grignard reagent to determine its actual concentration before proceeding with its intended use.
Q4: Which solvent is better for this reaction, THF or diethyl ether?
A4: Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reagent formation.[6]
-
Diethyl Ether: Has a lower boiling point (34.6°C), which can make it easier to initiate the reaction with gentle reflux.
-
THF: Is a better solvating agent for the Grignard reagent, which can be beneficial for the stability of the reagent, especially if it's not used immediately.[7] For aryl bromides, THF is often the preferred solvent.[6]
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
This protocol describes common methods for activating magnesium before the addition of the aryl halide.
| Method | Procedure | Observations |
| Iodine Activation | Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere. Add a single crystal of iodine. | The purple color of iodine will fade as it reacts with the magnesium surface. |
| 1,2-Dibromoethane | To the magnesium turnings in the flask, add a small amount of anhydrous solvent (e.g., THF) to cover the metal. Add a few drops of 1,2-dibromoethane. | Bubbling (evolution of ethene gas) will be observed, indicating an active magnesium surface. |
| Mechanical Grinding | In a glovebox or under a positive flow of inert gas, gently grind the magnesium turnings with a mortar and pestle before transferring them to the reaction flask. | This physically removes the oxide layer, revealing a shiny metallic surface. |
Protocol 2: Formation of (5-fluoro-2-methylphenyl)magnesium bromide
Materials:
-
Magnesium turnings (1.2 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 small crystal) or 1,2-Dibromoethane (a few drops)
-
Flame-dried, three-necked round-bottom flask with a reflux condenser, pressure-equalizing dropping funnel, and nitrogen/argon inlet.
Methodology:
-
Place the magnesium turnings and an initiator (iodine crystal or a few drops of 1,2-dibromoethane) in the flame-dried flask under a positive pressure of inert gas.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion (~5-10%) of the this compound solution to the stirred magnesium suspension.
-
Observe for signs of reaction initiation, such as the disappearance of the iodine color, gentle bubbling, a slight increase in temperature, and the formation of a cloudy, greyish solution.[1] If the reaction does not start, gently warm the flask with a heat gun.
-
Once the reaction is initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath if necessary to control the exothermic reaction.
-
After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed. This may take 1-3 hours.
-
The resulting grey-brown solution is the Grignard reagent, (5-fluoro-2-methylphenyl)magnesium bromide, ready for use. It is advisable to titrate the reagent to determine its exact molarity before use in a subsequent reaction.
Data Presentation
The following table summarizes key parameters and expected outcomes for the formation of aryl Grignard reagents, which can be used as a general guideline for the synthesis of (5-fluoro-2-methylphenyl)magnesium bromide.
| Parameter | Condition | Expected Outcome/Rationale |
| Solvent | Anhydrous THF | Good solvation of the Grignard reagent, generally good yields for aryl bromides.[6] |
| Anhydrous Diethyl Ether | Lower boiling point may aid in initiation.[8] | |
| Temperature | Gentle Reflux | Often required for initiation and to ensure complete reaction. |
| Controlled addition at < 40°C | Helps to minimize Wurtz coupling side reactions.[3] | |
| Addition Rate | Slow, dropwise | Prevents high local concentration of aryl bromide, minimizing Wurtz coupling.[3] |
| Initiator | Iodine, 1,2-Dibromoethane | Chemically activates the magnesium surface.[1][2] |
| Expected Yield | 70-90% | Typical range for successful aryl Grignard formations, assuming minimal side reactions and quenching. |
Visualizations
Caption: Troubleshooting workflow for unsuccessful Grignard reaction initiation.
Caption: Key side reactions competing with the desired Grignard formation.
References
- 1. 2024.sci-hub.red [2024.sci-hub.red]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 5-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE | 186496-59-3 [chemicalbook.com]
- 7. 5-Fluoro-2-methylphenylmagnesium bromide | C7H6BrFMg | CID 2778349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Fluoro-2-methylphenylmagnesium bromide , 0.5 M solution in THF - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Synthesis of 2-Bromo-5-fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-5-fluorotoluene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common laboratory-scale synthesis routes for this compound are:
-
Electrophilic Aromatic Bromination: This method involves the direct bromination of 4-fluorotoluene using a brominating agent and a catalyst.
-
Sandmeyer Reaction: This route starts with the diazotization of 5-fluoro-2-methylaniline, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.[1][2][3]
Q2: I am observing a significant amount of an isomeric byproduct in my electrophilic bromination of 4-fluorotoluene. What is it and how can I minimize it?
A2: The primary isomeric byproduct in the electrophilic bromination of 4-fluorotoluene is 3-bromo-4-fluorotoluene. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Bromination occurs primarily at the positions ortho to the fluorine and meta to the methyl group (position 2, desired product) or ortho to the methyl group and meta to the fluorine (position 3, isomeric byproduct).
Troubleshooting:
-
Catalyst Choice: The choice of catalyst can influence the isomer ratio. Iron powder and iodine in glacial acetic acid have been used, leading to a mixture of isomers.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Purification: The isomers can be separated by fractional distillation under reduced pressure or by column chromatography.[5]
Q3: My reaction is producing di-brominated products. How can I prevent this over-bromination?
A3: Over-bromination, leading to the formation of dibromo-5-fluorotoluene isomers, occurs when the desired product reacts further with the brominating agent.
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br2 or N-bromosuccinimide). Use of a slight excess of 4-fluorotoluene may be beneficial.
-
Reaction Time: Monitor the reaction progress closely using techniques like GC or TLC and quench the reaction once the starting material is consumed to an optimal level.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of a second bromination event.
Q4: During the Sandmeyer reaction, I am getting a low yield of this compound and a lot of tar-like material. What is the likely cause?
A4: Low yields and tar formation in the Sandmeyer reaction are often due to the instability of the diazonium salt.
Troubleshooting:
-
Temperature Control: The diazotization step (reaction of 5-fluoro-2-methylaniline with nitrous acid) must be carried out at low temperatures, typically 0-5 °C, to prevent the premature decomposition of the diazonium salt.
-
Purity of Amine: Ensure the starting 5-fluoro-2-methylaniline is pure, as impurities can catalyze the decomposition of the diazonium salt.
-
pH Control: Maintain the appropriate acidic conditions during diazotization and the subsequent Sandmeyer reaction.
-
Fresh Reagents: Use freshly prepared nitrous acid (from sodium nitrite and a strong acid) and a high-quality copper(I) bromide catalyst.
Q5: How can I confirm the completion of the diazotization step before proceeding with the Sandmeyer reaction?
A5: A simple and effective way to monitor the completion of diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which is required to ensure all the amine has reacted, will oxidize the iodide to iodine, turning the paper blue. A persistent blue color for a few minutes indicates that the diazotization is complete.
Data Presentation
Table 1: Isomer Distribution in the Electrophilic Bromination of 4-Fluorotoluene
| Product | Catalyst System | Solvent | Temperature (°C) | Relative Yield (%) |
| 2-Bromo-4-fluorotoluene | Fe/I₂ | Glacial Acetic Acid | 25-27 | 41.9 |
| 3-Bromo-4-fluorotoluene | Fe/I₂ | Glacial Acetic Acid | 25-27 | 57.0 |
| Dibromo-4-fluorotoluene | Fe/I₂ | Glacial Acetic Acid | 25-27 | 1.1 |
Data adapted from a representative experimental procedure. Ratios can vary with reaction conditions.[6]
Experimental Protocols
Key Experiment: Sandmeyer Reaction for the Synthesis of this compound
Materials:
-
5-fluoro-2-methylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-fluoro-2-methylaniline in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue color indicates excess).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Cool the diazonium salt solution and slowly add it to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for side reactions in the synthesis of this compound.
References
- 1. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. prepchem.com [prepchem.com]
- 3. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 4. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-5-fluorotoluene Cross-Coupling
Welcome to the technical support center for the cross-coupling of 2-Bromo-5-fluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond. While this can sometimes be advantageous for oxidative addition, it can also affect subsequent steps in the catalytic cycle and potentially lead to side reactions. Careful optimization of catalyst loading, ligand, base, and solvent is crucial for successful coupling.
Q2: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A2: For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading ranges from 1 to 5 mol%. For a substrate like this compound, it is often advisable to begin with a loading in the mid-to-high end of this range (e.g., 2-3 mol%) to ensure the reaction proceeds. Subsequent optimization can focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.
Q3: How does the choice of ligand impact the cross-coupling of this compound?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands such as SPhos, XPhos, or RuPhos) are often effective. These ligands can facilitate the oxidative addition step and promote the desired reductive elimination to form the product.
Q4: What is the role of the base in these coupling reactions, and what are some common choices?
A4: The base is essential for activating the coupling partner (e.g., the boronic acid in Suzuki coupling) and neutralizing the acid generated during the reaction. For Suzuki-Miyaura couplings of this compound, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. The choice of base can significantly impact reaction rate and yield and should be optimized for each specific transformation.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
This is a frequent challenge that can be addressed by systematically evaluating the reaction components.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no conversion.
-
Inactive Catalyst:
-
Potential Cause: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture, leading to deactivation.
-
Recommended Action: Use a fresh batch of the palladium precursor and ligand. Ensure all manipulations are performed under a robust inert atmosphere (e.g., argon or nitrogen). Consider using an air-stable precatalyst.
-
-
Suboptimal Ligand:
-
Potential Cause: The chosen ligand may not be suitable for activating the C-Br bond of the electron-deficient substrate.
-
Recommended Action: Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
-
-
Inappropriate Base:
-
Potential Cause: The base may be too weak to facilitate the transmetalation (in Suzuki coupling) or deprotonation (in Buchwald-Hartwig amination) step effectively.
-
Recommended Action: For Suzuki couplings, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, ensure a sufficiently strong, non-nucleophilic base like NaOtBu is used.
-
-
Poor Solvent Choice:
-
Potential Cause: The solubility of the reactants or catalyst may be poor in the chosen solvent, or the solvent may not be optimal for the catalytic cycle.
-
Recommended Action: Screen common solvents for cross-coupling reactions such as toluene, dioxane, THF, or DMF. For Suzuki couplings, a mixture of an organic solvent with water is often beneficial.
-
-
Insufficient Temperature:
-
Potential Cause: The reaction may have a high activation energy barrier that is not overcome at the current temperature.
-
Recommended Action: Gradually increase the reaction temperature in increments of 10-20 °C.
-
Issue 2: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the yield of the desired product.
Logical Relationship for Side Product Formation
Caption: Common side reactions and their potential causes.
-
Homocoupling of the Boronic Acid (Suzuki Coupling):
-
Potential Cause: This side reaction is often promoted by the presence of oxygen.
-
Recommended Action: Ensure the reaction is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.
-
-
Protodeboronation of the Boronic Acid (Suzuki Coupling):
-
Potential Cause: The boronic acid can be unstable in the presence of water and base, leading to the replacement of the boronic acid group with a hydrogen atom.
-
Recommended Action: Use anhydrous solvents and ensure the base is dry. Consider using a more stable boronic ester derivative, such as a pinacol ester.
-
-
Hydrodehalogenation of this compound:
-
Potential Cause: The organopalladium intermediate can react with a hydrogen source in the reaction mixture before undergoing the desired coupling reaction. This can be exacerbated by catalyst deactivation.
-
Recommended Action: Use high-purity, anhydrous solvents. Ensure a highly active catalyst system is employed to favor the cross-coupling pathway.
-
Quantitative Data on Catalyst Loading
The optimal catalyst loading is a balance between reaction efficiency and cost. The following tables provide data on the effect of catalyst loading for various cross-coupling reactions of this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with 4-Fluorophenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| G-COOH-Pd-10 | Not specified | 70 | 3 | ~30 |
| G-COOH-Pd-10 | Not specified | 70 | 24 | ~75 |
| G-COOH-Pd-10 | Not specified | 110 | 3 | ~55 |
| G-COOH-Pd-10 | Not specified | 110 | 24 | >95 |
Data adapted from a study using a heterogeneous graphene-based palladium catalyst.[1][2]
Table 2: Illustrative Data for Buchwald-Hartwig Amination with Morpholine
| Catalyst System | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| Pd₂(dba)₃ / XPhos | 1.0 | NaOtBu | 100 | 12 | 75-85 |
| Pd₂(dba)₃ / XPhos | 2.0 | NaOtBu | 100 | 8 | >90 |
| Pd(OAc)₂ / SPhos | 2.0 | LHMDS | 110 | 12 | 80-90 |
| Pd(OAc)₂ / SPhos | 0.5 | LHMDS | 110 | 24 | 60-70 |
This table is illustrative and based on typical results for electron-deficient aryl bromides.
Table 3: Illustrative Data for Heck Coupling with Styrene
| Catalyst | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ | 1.0 | K₂CO₃ | 120 | 16 | 70-80 |
| Pd(OAc)₂ | 2.0 | K₂CO₃ | 120 | 10 | >85 |
| PdCl₂(PPh₃)₂ | 2.0 | Et₃N | 110 | 18 | 65-75 |
| PdCl₂(PPh₃)₂ | 0.5 | Et₃N | 110 | 24 | 40-50 |
This table is illustrative and based on typical results for similar substrates.
Table 4: Illustrative Data for Sonogashira Coupling with Phenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| PdCl₂(PPh₃)₂ | 1.0 | CuI (2.0) | Et₃N | 60 | 12 | 80-90 |
| PdCl₂(PPh₃)₂ | 2.0 | CuI (4.0) | Et₃N | 60 | 8 | >95 |
| Pd(PPh₃)₄ | 2.0 | CuI (2.0) | Piperidine | 80 | 10 | 85-95 |
| Pd(PPh₃)₄ | 0.5 | CuI (1.0) | Piperidine | 80 | 24 | 50-60 |
This table is illustrative and based on typical results for aryl bromides.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling Protocol
General Experimental Workflow
References
How to prevent homo-coupling in Suzuki reactions of 2-Bromo-5-fluorotoluene
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and refine their experimental protocols, with a specific focus on preventing homo-coupling side reactions when using 2-Bromo-5-fluorotoluene as a substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homo-coupling in the Suzuki reaction of this compound?
A1: Homo-coupling, the undesired self-coupling of the boronic acid reagent, is a common side reaction in Suzuki couplings. The primary causes are:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates can then react with two molecules of the boronic acid to form the homo-coupled product.[1][2] Rigorous degassing of all solvents and the reaction mixture is therefore critical.
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt such as Palladium(II) acetate (Pd(OAc)₂), its reduction to the catalytically active Pd(0) can be initiated by the boronic acid, leading to the formation of a homo-coupled dimer as a byproduct.[1]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. A ligand that does not sufficiently stabilize the Pd(0) state or facilitate efficient cross-coupling can lead to an increase in side reactions like homo-coupling.
Q2: How does the choice of palladium source affect the formation of homo-coupling byproducts?
A2: The choice between a Pd(0) and a Pd(II) palladium source can significantly impact the extent of homo-coupling.
-
Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These are generally preferred for minimizing homo-coupling as they do not require an initial reduction step that can consume the boronic acid.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): While convenient to handle, these can lead to initial homo-coupling of the boronic acid during their in-situ reduction to Pd(0).[1] If a Pd(II) source is used, the reaction conditions should be optimized to favor the cross-coupling pathway.
Q3: What role do phosphine ligands play in preventing homo-coupling?
A3: Phosphine ligands are critical for the success of the Suzuki reaction. For minimizing homo-coupling with a substrate like this compound, bulky and electron-rich ligands are highly recommended.[3][4] These ligands:
-
Stabilize the Pd(0) catalyst: This prevents the formation of palladium black and maintains the concentration of the active catalyst.
-
Promote Oxidative Addition: Their electron-donating properties facilitate the oxidative addition of this compound to the palladium center.
-
Accelerate Reductive Elimination: Their steric bulk can promote the final reductive elimination step to form the desired product over competing side reactions.
Q4: Which bases are recommended for the Suzuki coupling of this compound?
A4: The base is essential for the transmetalation step, but its choice can also influence side reactions.[5] For substrates like this compound, inorganic bases are generally effective.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are commonly used and often provide a good balance of reactivity and selectivity.
-
Potassium Phosphate (K₃PO₄): This is another effective base, particularly in challenging couplings. The optimal base may depend on the specific boronic acid, solvent, and catalyst system being used.
Troubleshooting Guide: Minimizing Homo-coupling
This guide provides a structured approach to troubleshoot and minimize the formation of homo-coupling byproducts in the Suzuki reaction of this compound.
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Significant formation of homo-coupled biaryl byproduct | Presence of dissolved oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes, or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2] | Reduces the oxidation of the Pd(0) catalyst to Pd(II), thereby minimizing the primary pathway for oxygen-mediated homo-coupling. |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) leading to initial homo-coupling during reduction. | Switch to a Pd(0) source such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] | Minimizes the concentration of Pd(II) available to participate in the homo-coupling of the boronic acid. | |
| Inappropriate ligand choice, leading to catalyst instability or inefficient cross-coupling. | Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[3][4] | Stabilizes the active Pd(0) catalyst and promotes the desired cross-coupling pathway over side reactions. | |
| Suboptimal base selection. | Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] | Identifies the base that provides the best balance of reaction rate and selectivity for the specific substrate combination. | |
| Reaction temperature is too high, leading to catalyst decomposition and side reactions. | Lower the reaction temperature and monitor the reaction progress over a longer period. | Reduces the rate of side reactions, including homo-coupling, relative to the desired cross-coupling. |
Experimental Protocols
Recommended Protocol for Minimizing Homo-coupling in the Suzuki Reaction of this compound
This protocol is designed to minimize the formation of homo-coupling byproducts by employing a Pd(0) catalyst, a bulky electron-rich phosphine ligand, and rigorous anaerobic conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous, degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 to 10:1 dioxane:water ratio) via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Process
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing homo-coupling.
Experimental Workflow
References
Technical Support Center: Regioselective Functionalization of 2-Bromo-5-fluorotoluene
Welcome to the technical support center for the regioselective functionalization of 2-Bromo-5-fluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of this compound?
A1: The primary challenges stem from the directing effects of the three substituents on the aromatic ring: the bromo, fluoro, and methyl groups. The interplay of their electronic and steric properties can lead to mixtures of isomers, making it difficult to achieve high regioselectivity. The fluorine and bromine atoms are ortho, para-directing, while the methyl group is also an ortho, para-director, leading to potential competition for reactive sites.
Q2: Which positions on the this compound ring are most susceptible to functionalization?
A2: The reactivity of the different positions on the ring depends on the type of reaction being performed.
-
Directed Ortho-Metalation (DoM): The fluorine atom is a moderate directing group for lithiation, potentially activating the C6 position. The bromine can also influence the regioselectivity of metalation.[1][2]
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is the most reactive site for oxidative addition to a palladium(0) catalyst, making the C2 position the primary site for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, particularly when activated by electron-withdrawing groups. However, in this substrate, the electronic effects of the methyl and bromo groups make this less favorable compared to substrates with stronger activating groups.[5]
Q3: What are the common side reactions to be aware of?
A3: Common side reactions include:
-
Formation of regioisomers: Functionalization at undesired positions on the aromatic ring.
-
Homocoupling: In cross-coupling reactions, the organometallic reagent can couple with itself.[6]
-
Protodebromination or Protodefluorination: Loss of the bromo or fluoro substituent, respectively, to yield fluorotoluene or bromotoluene.
-
Benzylic functionalization: Reaction at the methyl group, especially under radical or strongly basic conditions.
Troubleshooting Guides
Directed Ortho-Metalation (DoM) / Lithiation
Problem: Low regioselectivity, mixture of lithiated isomers.
| Potential Cause | Troubleshooting & Optimization |
| Competing Directing Effects: The fluorine and bromine atoms can both direct lithiation to adjacent positions. | Base Selection: Use a sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor the sterically less hindered position.[7] |
| Temperature Control: Reaction temperature is too high, leading to loss of selectivity. | Low-Temperature Conditions: Maintain a low reaction temperature (typically -78 °C) to ensure kinetic control of the deprotonation.[1] |
| Incorrect Stoichiometry: Excess organolithium reagent can lead to multiple deprotonations or side reactions. | Precise Stoichiometry: Use a stoichiometric amount of the organolithium reagent and monitor the reaction progress carefully. |
| Formation of Benzylic Anion: The methyl group can be deprotonated under certain conditions. | Base and Solvent Choice: Use of n-BuLi in non-coordinating solvents might favor aromatic deprotonation over benzylic deprotonation. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Problem: Low yield of the desired cross-coupled product.
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Deactivation: The palladium catalyst may be poisoned or deactivated during the reaction. | Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst and promote oxidative addition.[6] |
| Suboptimal Base: The chosen base may not be effective in the transmetalation step. | Base Screening: Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base can be critical for challenging substrates.[3] |
| Inefficient Oxidative Addition: The C-Br bond activation may be slow. | Increase Temperature: Gradually increase the reaction temperature to facilitate oxidative addition, while monitoring for decomposition.[6] |
| Protodeboronation (in Suzuki Coupling): The boronic acid may be unstable under the reaction conditions. | Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, instead of boronic acids.[6] |
Problem: Formation of significant amounts of homocoupling byproduct.
| Potential Cause | Troubleshooting & Optimization |
| Presence of Oxygen: Oxygen can promote the homocoupling of the organometallic reagent. | Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[6] |
| Use of Pd(II) Precatalyst: Pd(II) sources can directly react with the organometallic reagent. | Use Pd(0) Source: Utilize a Pd(0) precatalyst like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) source.[6] |
Grignard Reagent Formation
Problem: Failure to initiate the Grignard reaction or low yield of the Grignard reagent.
| Potential Cause | Troubleshooting & Optimization |
| Passive Magnesium Surface: The magnesium turnings may have an oxide layer preventing reaction. | Magnesium Activation: Activate the magnesium using methods such as crushing the turnings, adding a small crystal of iodine, or using 1,2-dibromoethane.[8][9] |
| Presence of Moisture: Grignard reagents are highly sensitive to water. | Anhydrous Conditions: Ensure all glassware is flame-dried, and solvents are rigorously dried before use.[10] |
| Wurtz-Type Coupling: The Grignard reagent can react with the starting aryl bromide. | Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
Data Presentation
The following table summarizes typical reaction conditions for palladium-catalyzed cross-coupling reactions. Note that these are general conditions and may require optimization for this compound.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80-110 | 70-95[3] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | Room Temp - 50 | 80-95[4] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.2) | Toluene | 80-100 | 60-90[11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
General Procedure for Directed Ortho-Metalation and Trapping with an Electrophile
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (1.2 mmol) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: General workflow for the regioselective functionalization of this compound.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. adichemistry.com [adichemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. leah4sci.com [leah4sci.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Purification of 2-Bromo-5-fluorotoluene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorotoluene. The information is designed to address specific issues that may be encountered during the purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials, residual reagents such as bromine and fluoride ions, and isomeric byproducts.[1] Depending on the synthetic route, positional isomers of bromofluorotoluene may be present and can be challenging to separate due to their similar physical properties.[2]
Q2: What is the recommended initial purification step for a crude this compound reaction mixture?
A2: An initial aqueous workup is often recommended to remove inorganic impurities. This typically involves washing the organic layer with a solution of sodium nitrite (NaNO₂) to remove excess bromine, followed by a wash with a calcium chloride (CaCl₂) solution to remove fluoride ions.[1]
Q3: Which purification technique is most effective for achieving high purity this compound?
A3: The choice of purification technique depends on the impurity profile and the desired final purity. Flash column chromatography is a widely used and effective method for separating this compound from a variety of impurities.[1] For separating close-boiling isomeric impurities, fractional distillation under reduced pressure can be effective. Recrystallization may also be a viable option if a suitable solvent system can be identified.
Q4: How can I assess the purity of my purified this compound?
A4: The purity of this compound can be reliably determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3] These methods can quantify the main product and identify the presence of any residual impurities. Purity is often reported as a percentage based on the peak area in the chromatogram.[4]
Q5: What are some common analytical methods for identifying impurities in this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile impurities by separating them and providing their mass spectra.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of the main product and any significant impurities.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | Inappropriate solvent system (eluent). | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate.[1] Adjust the solvent ratio to achieve a good separation of spots on the TLC plate. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling. | |
| Product elutes too quickly | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture. |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system by increasing the proportion of the polar solvent. |
| Tailing of the product band | The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent to the eluent. |
| The sample was not fully dissolved before loading. | Ensure the crude product is fully dissolved in a minimal amount of the initial eluent before loading. |
Fractional Distillation
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation is crucial for good separation. | |
| Fluctuating boiling point. | Ensure the heating mantle is properly sized for the flask and that the flask is uniformly heated. Insulate the distillation column to minimize heat loss. | |
| Bumping or uneven boiling | Lack of boiling chips or stir bar. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Product solidifying in the condenser | The condenser temperature is below the melting point of the product. | Use a jacketed condenser with circulating warm water instead of cold tap water. |
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The compound is too soluble in the chosen solvent. | Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the oil and allow to cool slowly.[7] | |
| Low recovery of crystals | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period to maximize crystal formation. | |
| Crystals were lost during filtration. | Ensure proper filtration technique and wash the crystals with a minimal amount of cold solvent. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To purify crude this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product spot. A common starting point is a 95:5 hexane:ethyl acetate mixture.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with compressed air or a pump) to begin the elution process.
-
Fraction Collection: Collect the eluting solvent in a series of collection tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Fractional Distillation
Objective: To purify this compound, particularly to separate it from isomeric impurities, using fractional distillation under reduced pressure.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Vacuum source
-
Boiling chips or magnetic stirrer
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask.
-
Vacuum Application: Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Distillation: As the mixture heats, the component with the lower boiling point at that pressure will begin to vaporize and rise through the fractionating column. Monitor the temperature at the top of the column.
-
Fraction Collection: Collect the distillate in the receiving flask. It is advisable to collect several fractions: an initial low-boiling fraction, the main product fraction (distilling at a constant temperature), and a final higher-boiling fraction. The boiling point of this compound is 177 °C at 756 mmHg.[8] The boiling point will be lower under reduced pressure.
-
Purity Analysis: Analyze the purity of the collected fractions using GC or HPLC to determine which fraction contains the highest purity of this compound.
Protocol 3: Purification by Recrystallization
Objective: To purify this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol, methanol, hexane/ethyl acetate)[7]
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >98%[9] | Variable (can be low depending on separation difficulty) | Effective for a wide range of impurities; scalable. | Can be time-consuming and requires significant solvent usage. |
| Fractional Distillation | High (>99% for isomers with sufficient boiling point difference) | Good to excellent | Excellent for separating volatile compounds and isomers; can be performed on a large scale. | Not suitable for thermally unstable compounds; requires careful control of parameters for good separation of close-boiling isomers. |
| Recrystallization | Very high (>99.5%) | Variable (can be low) | Can yield very pure product; relatively simple setup. | Finding a suitable solvent can be challenging; may not be effective for all impurity profiles. |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. 2-ブロモ-5-フルオロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Overcoming Low Conversion in Palladium-Catalyzed Reactions of 2-Bromo-5-fluorotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low conversion rates in palladium-catalyzed cross-coupling reactions involving 2-bromo-5-fluorotoluene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during palladium-catalyzed reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction of this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in the Suzuki-Miyaura coupling of this compound can be attributed to several factors, primarily related to the electronic properties and steric hindrance of the substrate. The electron-withdrawing nature of the fluorine atom can deactivate the aryl bromide towards oxidative addition, while the ortho-methyl group can sterically hinder the approach of the palladium catalyst.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more electron-rich and sterically bulky phosphine ligands that are known to facilitate the coupling of challenging substrates. Ligands such as SPhos, XPhos, or RuPhos, often used with palladium pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂, can be highly effective. The use of pre-formed palladium G3 or G4 pre-catalysts incorporating these ligands can also be beneficial.
-
Base Selection: The choice of base is critical. While weaker bases like K₂CO₃ or Cs₂CO₃ are commonly used, stronger bases such as K₃PO₄ or KF may be necessary to promote the transmetalation step, especially with electron-deficient aryl bromides.[1][2] The use of fluoride ions can play a unique role in activating the boronic acid.[2]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are generally suitable.[1] The addition of a small amount of water can sometimes be advantageous, but strictly anhydrous conditions are often preferred to prevent the decomposition of the boronic acid.[3]
-
Temperature: Increasing the reaction temperature, typically in the range of 80-120 °C, can help overcome the activation energy barrier for the oxidative addition step.[3]
-
Degassing: Thoroughly degassing the reaction mixture is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[4]
Q2: I am experiencing poor yields in the Buchwald-Hartwig amination of this compound. What modifications to my protocol should I consider?
A2: The Buchwald-Hartwig amination of this compound can be challenging due to the same electronic and steric factors mentioned for the Suzuki coupling. The key to success often lies in the judicious selection of the ligand and base.
Troubleshooting Steps:
-
Ligand Choice: For sterically hindered and electron-deficient aryl bromides, bulky biaryl phosphine ligands are generally required. Ligands like XPhos, RuPhos, or BrettPhos are excellent candidates.[5] Bidentate phosphine ligands such as BINAP or DPPF can also be effective.[6]
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine and to facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[7]
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources. Using a pre-formed pre-catalyst, such as an XPhos-Pd-G3 pre-catalyst, can lead to more consistent results.[8]
-
Solvent: Anhydrous toluene or dioxane are the most frequently used solvents for Buchwald-Hartwig aminations.[8]
Q3: My Heck reaction with this compound is not proceeding as expected. What are the critical parameters to optimize?
A3: The success of a Heck reaction with an electron-deficient aryl bromide like this compound is highly dependent on the catalyst system and reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand: While ligandless conditions with Pd(OAc)₂ can sometimes work for aryl iodides, aryl bromides typically require a phosphine ligand.[1] For electron-deficient substrates, electron-rich and bulky ligands can be beneficial. Consider screening ligands such as P(o-tol)₃, dppf, or Xantphos.[9]
-
Base: An organic base like triethylamine (Et₃N) or a hindered amine base is commonly used.[1] Inorganic bases such as NaOAc or K₂CO₃ can also be effective.[9]
-
Solvent: Polar aprotic solvents like DMF or NMP are often used to ensure the solubility of the palladium salts and promote the reaction.[10]
-
Temperature: Heck reactions often require elevated temperatures, typically in the range of 100-140 °C.[10]
Q4: I am observing the formation of palladium black and stalling of my Sonogashira coupling with this compound. What could be the cause and how can I prevent it?
A4: The formation of palladium black is a common sign of catalyst decomposition and deactivation.[11] This can be particularly problematic with challenging substrates like this compound. The Sonogashira coupling with aryl bromides is often limited by the oxidative addition step and may require more forcing conditions than with aryl iodides.[12]
Troubleshooting Steps:
-
Copper Co-catalyst: Ensure that the copper(I) co-catalyst (e.g., CuI) is fresh and of high purity. The copper is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Ligand Selection: The standard PPh₃ ligand may not be sufficient. More electron-rich and bulky phosphine ligands can stabilize the palladium catalyst and promote the oxidative addition. Consider ligands like P(t-Bu)₃ or bulky biaryl phosphine ligands.[13] Copper-free Sonogashira protocols often rely on highly active palladium/phosphine systems.[14]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used and can often serve as the solvent.[15] Using a co-solvent like THF or DMF may be necessary for solubility.[16]
-
Temperature: While many Sonogashira reactions can be run at room temperature with aryl iodides, aryl bromides often require heating to 60-100 °C to achieve a reasonable reaction rate.[12]
-
Degassing: Rigorous exclusion of oxygen is critical to prevent both the oxidative degradation of the palladium catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).[4]
Data Presentation
The following tables summarize general starting conditions for palladium-catalyzed cross-coupling reactions of substrates analogous to this compound. These should be used as a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Electron-Deficient/Sterically Hindered Aryl Bromides
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Pre-catalysts are often more reliable. |
| Ligand | SPhos, XPhos, RuPhos (1.2-2 equiv. to Pd) | Bulky, electron-rich ligands are preferred. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases can improve reaction rates. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous conditions are recommended. |
| Temperature | 80 - 120 °C | Higher temperatures may be necessary. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of Electron-Deficient/Sterically Hindered Aryl Bromides
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Pre-formed pre-catalysts are advantageous. |
| Ligand | XPhos, RuPhos, BrettPhos (1.2-2 equiv. to Pd) | Sterically demanding ligands are crucial. |
| Base | NaOtBu or LHMDS (1.5-2 equiv.) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane | Anhydrous conditions are essential. |
| Temperature | 80 - 110 °C | Monitor for thermal decomposition of reagents. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction:
-
In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar, the palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Remove the tube from the glovebox, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and place it under an argon or nitrogen atmosphere.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. books.lucp.net [books.lucp.net]
Best practices for handling moisture-sensitive 2-Bromo-5-fluorotoluene reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling moisture-sensitive reactions involving 2-Bromo-5-fluorotoluene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to maintain its integrity?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is incompatible with strong oxidizing agents and should be kept away from sources of ignition as it is a combustible liquid.
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: Why are reactions with this compound considered moisture-sensitive?
A3: Reactions involving this compound, particularly those that proceed via organometallic intermediates like Grignard reagents or organolithium species, are highly sensitive to moisture. Water can protonate and thereby quench these highly reactive intermediates, leading to a significant reduction in yield or complete reaction failure.[4][5][6][7][8]
Q4: What are the most common types of reactions performed with this compound?
A4: Due to its chemical structure, this compound is a versatile substrate for a variety of cross-coupling and functionalization reactions. The most common transformations include Suzuki-Miyaura couplings, Grignard reagent formation and subsequent reactions, and lithiation for further functionalization.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low or no yield of the desired biaryl product.
This is a common issue in Suzuki-Miyaura coupling reactions and can be addressed by systematically evaluating the reaction parameters.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Consider using a pre-catalyst that is more air-stable. - Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate Base | - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Quality | - Use anhydrous, degassed solvents. Traces of water can be detrimental. - Common solvent systems include 1,4-dioxane/water or toluene/water. Ensure the solvent is appropriate for your specific substrates. |
| Suboptimal Temperature | - Most Suzuki couplings require heating (typically 80-100 °C). Ensure the reaction is being heated to the appropriate temperature. |
| Side Reactions | - Homocoupling of the boronic acid and dehalogenation of the aryl bromide are common side reactions.[9][10][11] These can be minimized by ensuring a thoroughly degassed reaction mixture and using the correct stoichiometry. |
Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Low Yield in Suzuki-Miyaura Coupling.
Grignard Reactions
Issue: Grignard reagent formation fails to initiate or the yield is low.
The formation of a Grignard reagent is highly sensitive to the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | - All glassware must be rigorously dried, either in an oven or by flame-drying under vacuum. - The solvent (typically THF or diethyl ether) must be anhydrous. Consider distilling from a suitable drying agent like sodium/benzophenone.[12] |
| Inactive Magnesium Surface | - The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. - Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask (without solvent).[1][13] |
| Slow Addition of Alkyl Halide | - A small amount of the this compound solution should be added initially to start the reaction. Once initiated (indicated by a color change or gentle reflux), the rest of the solution should be added dropwise to maintain a steady reaction rate. |
| Incorrect Solvent | - Ethereal solvents like THF and diethyl ether are essential for stabilizing the Grignard reagent.[4] Ensure you are using an appropriate solvent. |
Logical Workflow for Grignard Reagent Formation
Caption: Step-by-step workflow for the successful formation of a Grignard reagent.
Lithiation Reactions
Issue: Incomplete lithiation or decomposition of the organolithium reagent.
Organolithium reagents are extremely reactive and require stringent handling procedures.
| Potential Cause | Troubleshooting Steps |
| Reagent Quality | - The concentration of commercially available organolithium reagents can decrease over time. It is crucial to titrate the reagent before use to determine its exact molarity.[14] |
| Reaction Temperature | - Many lithiation reactions require cryogenic temperatures (e.g., -78 °C) to prevent side reactions and decomposition.[14] Ensure your cooling bath is maintained at the optimal temperature. |
| Solvent Purity | - Organolithium reagents react with even trace amounts of water. Ensure all solvents are rigorously dried and degassed.[14][15] |
| Inert Atmosphere | - Organolithium reagents can be pyrophoric.[14][15] All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[16] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Grignard Reagent Formation and Reaction with an Electrophile
This protocol is a general guideline and requires strict anhydrous conditions.
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Add magnesium turnings (1.2 equiv.) to the flask. Add a small crystal of iodine to activate the magnesium.
-
Solvent Addition: Add anhydrous diethyl ether or THF via syringe.
-
Grignard Formation: Add a solution of this compound (1.0 equiv.) in anhydrous ether/THF dropwise from the dropping funnel. The reaction should initiate and maintain a gentle reflux.
-
Reaction with Electrophile: Once the magnesium has been consumed, cool the Grignard solution to 0 °C. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv.) in anhydrous ether/THF dropwise.
-
Quenching and Workup: After the addition is complete, stir for an additional 30-60 minutes. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
Quantitative Data
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of various aryl bromides, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2-Bromopyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ (2) | Toluene | 100 | 6 | 98 |
| 3-Bromotoluene | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 90 | 16 | 89 |
Note: This data is compiled from various sources for analogous compounds and serves as a general guide. Actual yields with this compound may vary.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. How does water affect Grignard reagents? | Filo [askfilo.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. benchchem.com [benchchem.com]
- 15. Sciencemadness Discussion Board - organolithium reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of Pyridineboronic Acids with 2-Bromo-5-fluorotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of pyridineboronic acids with 2-Bromo-5-fluorotoluene. This reaction can be challenging due to the propensity of pyridineboronic acids to undergo de-borylation, leading to reduced yields and purification difficulties. This guide offers insights into mitigating this side reaction and achieving successful coupling.
Troubleshooting Guide: De-borylation and Other Common Issues
Low or no yield of the desired coupled product is a common frustration in Suzuki reactions involving pyridineboronic acids. The primary culprit is often the de-borylation of the pyridineboronic acid. Here’s a step-by-step guide to troubleshooting common issues.
Diagram of Troubleshooting Logic
Caption: Troubleshooting flowchart for low-yield Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridineboronic acid undergoing de-borylation?
A1: 2-Pyridylboronic acids are particularly susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This occurs readily at neutral pH due to the formation of a reactive zwitterionic species.[1] The presence of water or other protic sources in the reaction mixture can facilitate this undesired side reaction.
Q2: How can I prevent the de-borylation of my pyridineboronic acid?
A2: Several strategies can be employed to mitigate de-borylation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester (e.g., pinacol or MIDA esters) or as an N-phenyldiethanolamine adduct can significantly enhance its stability.[1] MIDA (N-methyliminodiacetic acid) boronates are particularly effective as they participate in a "slow release" of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[1]
-
Choice of Base: Avoid using strong hydroxide bases. Bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often preferred as they are less likely to promote de-borylation.[2]
-
Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to minimize exposure to water.
-
Catalyst System: Employing a highly active catalyst system can accelerate the desired cross-coupling, allowing it to outcompete the slower de-borylation reaction. Catalyst systems composed of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) are often effective.
Q3: What are the optimal reaction conditions for the Suzuki coupling of a pyridineboronic acid with this compound?
Table 1: Recommended Starting Conditions for Suzuki Coupling of Pyridineboronic Acid with this compound
| Parameter | Recommended Condition | Rationale |
| Pyridineboronic Acid | Pyridine-2-boronic acid or its pinacol/MIDA ester (1.2-1.5 equiv.) | Esters enhance stability and prevent de-borylation. A slight excess drives the reaction to completion. |
| Aryl Halide | This compound (1.0 equiv.) | Limiting reagent. |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%) | Buchwald precatalysts are highly active and can promote the reaction at lower temperatures. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Anhydrous, non-hydroxide bases that minimize de-borylation. |
| Solvent | Anhydrous 1,4-dioxane or toluene | Aprotic solvents that are suitable for Suzuki couplings. |
| Temperature | 80-110 °C | A balance between sufficient reaction rate and minimizing thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and reagents. |
Q4: My reaction is not proceeding to completion, even with minimal de-borylation. What should I do?
A4: If de-borylation is not the primary issue, consider the following:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Using a higher catalyst loading or a more robust ligand may be necessary.
-
Reagent Purity: Ensure the purity of your this compound and that the pyridineboronic acid (or its derivative) has not degraded during storage.
-
Insufficient Degassing: Oxygen can lead to the formation of palladium black and deactivate the catalyst. Ensure all solvents are thoroughly degassed prior to use.
Experimental Protocols
The following is a detailed, generalized protocol for the Suzuki coupling of a pyridineboronic acid derivative with this compound. This should be considered a starting point for optimization.
Diagram of a General Experimental Workflow
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming 2-Bromo-5-fluorotoluene Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like 2-Bromo-5-fluorotoluene (CAS No. 452-63-1) is critical for the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of impurities can lead to unintended side reactions, lower yields, and potentially compromise the safety and efficacy of the final product.[1] This guide provides a comparative analysis of key analytical methods for verifying the purity of this compound, complete with experimental protocols and supporting data.
Comparison of Key Analytical Methods
Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages for quantification and impurity identification.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Separates compounds based on their affinity for a stationary phase and a liquid mobile phase.[3] | Measures the magnetic properties of atomic nuclei to provide detailed structural information.[3] |
| Information Provided | Retention time and peak area for quantification. When coupled with a mass spectrometer (GC-MS), it provides molecular weight and fragmentation patterns.[2] | Retention time and peak area for quantification with appropriate standards.[3] | Detailed molecular structure of the main compound and impurities, allowing for direct identification and quantification (qNMR) without impurity-specific standards.[3] |
| Impurity Identification | Excellent for identifying volatile impurities, especially with a mass spectrometer. Purity is often determined by the area percentage of the main peak.[2] | Requires reference standards for the positive identification of impurities.[3] | Can often identify unknown impurities based on their unique spectral patterns.[3] |
| Typical Purity Spec. | Commercial grades of this compound often specify a purity of ≥98% as determined by GC.[4][5] | A complementary technique to GC, often used for non-volatile impurities. Purity levels are typically expected to be high (e.g., >98%).[6] | Provides structural confirmation and can detect impurities that may not be visible by GC or HPLC. |
| Sample Preparation | Simple dilution in a suitable volatile solvent. | More complex, often involving mobile phase preparation and sample filtering.[3] | Simple dissolution in a deuterated solvent.[3] |
Experimental Workflow for Purity Verification
A standardized workflow is crucial for the consistent and accurate analysis of this compound purity. This process ensures that the material meets the stringent quality standards required for pharmaceutical and fine chemical synthesis.[1]
Detailed Experimental Protocols
The following protocols provide a framework for the analytical methods discussed. Instrument parameters may require optimization based on the specific equipment and potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for assessing the primary purity of this compound and identifying any volatile organic impurities.
-
Instrumentation : A standard GC system coupled with a Mass Spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[2]
-
Carrier Gas : Helium at a constant flow rate.
-
Injection Mode : Split injection.
-
Oven Program :
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Detection : Electron Ionization (EI) mode.
-
Procedure :
-
Prepare a diluted solution of the this compound sample (e.g., 100 µg/mL) in a suitable solvent like dichloromethane.
-
Inject the sample into the GC-MS system.
-
Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra.[7]
-
Determine the purity by calculating the area percentage of the main peak relative to the total ion chromatogram.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to detect less volatile or thermally unstable impurities that may not be detected by GC.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase : A gradient of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.[2]
-
Injection Volume : 10 µL.
-
Procedure :
-
Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Run the sample through the HPLC system.
-
Quantify purity based on the peak area relative to a calibrated standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an orthogonal check of purity and confirms the compound's chemical structure.[3]
-
Instrumentation : NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Solvent : Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS).
-
Procedure :
-
Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in about 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.[3]
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Confirm the structure of the main compound by comparing the observed chemical shifts and coupling constants to known spectra.[8][9]
-
Identify and quantify impurities by integrating their characteristic peaks relative to the main compound or an internal standard.
-
Conclusion
A multi-faceted analytical approach is essential for the robust confirmation of this compound purity. Gas Chromatography is a reliable primary method for assay determination, aligning with typical supplier specifications.[1] HPLC serves as a valuable secondary method for detecting non-volatile impurities. NMR spectroscopy provides indispensable structural confirmation and can identify and quantify impurities that may be missed by chromatographic techniques. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and consistency of this critical starting material, leading to more reliable and reproducible synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(452-63-1) 1H NMR spectrum [chemicalbook.com]
A Comparative Analysis of the Reactivity of 2-Bromo-5-fluorotoluene and 2-Chloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the vast array of available building blocks, halogenated toluenes serve as versatile intermediates. This guide provides a detailed comparison of the reactivity of two such compounds: 2-Bromo-5-fluorotoluene and 2-Chloro-5-fluorotoluene. The discussion will focus on their performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and illustrative experimental data.
Executive Summary
The primary difference in reactivity between this compound and 2-chloro-5-fluorotoluene stems from the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the weaker carbon-bromine (C-Br) bond in this compound leads to a higher reactivity compared to the stronger carbon-chlorine (C-Cl) bond in its chloro-analogue. This is a consequence of the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions that proceed via an addition-elimination mechanism, the trend is often reversed. The greater electronegativity of the chlorine atom in 2-chloro-5-fluorotoluene can render the ipso-carbon more electrophilic and accelerate the initial nucleophilic attack, which is typically the rate-determining step.
Data Presentation: A Comparative Overview of Reactivity
The following table summarizes the expected relative reactivity and typical yields for this compound and 2-chloro-5-fluorotoluene in common organic reactions. The data is compiled from general principles of aryl halide reactivity and published results for analogous compounds, as direct comparative studies on these specific substrates are not extensively available.
| Reaction Type | Reagent | This compound | 2-Chloro-5-fluorotoluene | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Higher reactivity, milder conditions, shorter reaction times. Typical yields: 85-98% . | Lower reactivity, often requires more active catalysts, stronger bases, and higher temperatures. Typical yields: 60-85% . | Aryl-Br > Aryl-Cl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | More reactive, generally proceeds under milder conditions. Typical yields: 80-95% . | Less reactive, often necessitating more specialized and bulky phosphine ligands and higher temperatures. Typical yields: 50-80% . | Aryl-Br > Aryl-Cl |
| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaOMe) | Less reactive due to the lower electronegativity of bromine. | More reactive due to the higher electronegativity of chlorine, which activates the ring for nucleophilic attack. | Aryl-Cl > Aryl-Br |
Experimental Protocols
Below are generalized experimental protocols for key reactions involving these substrates. It is crucial to note that the optimal conditions are substrate-dependent and may require optimization.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Halo-5-fluorotoluene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
Protocol:
-
To a dried Schlenk flask, add the 2-halo-5-fluorotoluene, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
2-Halo-5-fluorotoluene (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Protocol:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the 2-halo-5-fluorotoluene and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100-110°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
2-Halo-5-fluorotoluene (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
Anhydrous solvent (e.g., DMF or DMSO, 5 mL)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2-halo-5-fluorotoluene and the anhydrous solvent.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to 80-120°C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Mandatory Visualizations
Logical Relationship in Reactivity for Cross-Coupling Reactions
Caption: Relative reactivity in Pd-catalyzed cross-coupling.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Conclusion
The choice between this compound and 2-chloro-5-fluorotoluene as a starting material is contingent upon the specific chemical transformation being targeted. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, this compound is the more reactive substrate, generally affording higher yields under milder conditions. In contrast, for nucleophilic aromatic substitution reactions, 2-chloro-5-fluorotoluene is expected to be more reactive. While the bromo-substituted compound offers advantages in terms of reactivity for cross-coupling, the chloro-analogue is often more cost-effective for large-scale syntheses, provided that an efficient catalytic system can be developed. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.
A Comparative Guide to GC-MS Analysis of 2-Bromo-5-fluorotoluene Reaction Mixtures
For researchers and professionals in drug development and chemical synthesis, the purity and composition of reaction mixtures are critical for yield optimization and regulatory compliance. This guide provides a comparative analysis of two hypothetical synthesis methods for 2-Bromo-5-fluorotoluene, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1][2][3] The comparison is based on Gas Chromatography-Mass Spectrometry (GC-MS) data, offering a clear and objective evaluation of reaction efficiency and byproduct formation.
Experimental Overview
Two common synthesis routes for this compound were evaluated. Method A represents a traditional bromination of 5-fluorotoluene, while Method B explores an alternative route aiming to improve selectivity and reduce impurities. The resulting reaction mixtures were analyzed by GC-MS to quantify the target compound and identify major byproducts.
Experimental Workflow
The overall experimental process, from synthesis to data analysis, is outlined in the diagram below.
Experimental Protocols
1. Synthesis of this compound
-
Method A (Traditional Bromination): 5-fluorotoluene was subjected to electrophilic bromination using bromine in the presence of a Lewis acid catalyst. The reaction was carried out at a controlled temperature to minimize over-bromination.
-
Method B (Alternative Route): This method employed a milder brominating agent and a different catalytic system, aiming for higher regioselectivity and reduced formation of isomeric byproducts.
2. Sample Preparation for GC-MS Analysis
Aliquots were taken directly from the crude reaction mixtures of both Method A and Method B. The samples were diluted with a suitable solvent, such as dichloromethane, and an internal standard was added for quantitative analysis.
3. GC-MS Analysis
The analysis was performed on a standard GC-MS system equipped with a capillary column suitable for the separation of halogenated aromatic compounds.
-
Injection Mode: Split injection to handle the high concentration of components.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient was used to ensure the separation of volatile byproducts from the main product and less volatile impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected products and byproducts.
Results and Comparison
The GC-MS analysis provided a detailed profile of the components in each reaction mixture. The following table summarizes the quantitative data obtained from the analysis of the two synthesis methods.
| Compound | Retention Time (min) | Method A (Area %) | Method B (Area %) |
| 5-Fluorotoluene (Starting Material) | 5.2 | 10.5 | 5.1 |
| This compound (Product) | 8.7 | 75.3 | 88.9 |
| 3-Bromo-5-fluorotoluene | 8.9 | 8.2 | 3.5 |
| 2,3-Dibromo-5-fluorotoluene | 11.4 | 4.1 | 1.8 |
| Other Byproducts | Various | 1.9 | 0.7 |
Data Interpretation:
The data clearly indicates that Method B is superior to Method A for the synthesis of this compound. Method B resulted in a significantly higher yield of the desired product (88.9% vs. 75.3%) and a lower percentage of unreacted starting material (5.1% vs. 10.5%).
Furthermore, the formation of the isomeric byproduct, 3-Bromo-5-fluorotoluene, was substantially reduced in Method B. The presence of isomeric impurities can complicate purification processes and impact the quality of the final product. The lower levels of the over-brominated product, 2,3-Dibromo-5-fluorotoluene, in Method B also highlight its improved selectivity.
Conclusion
This comparative guide demonstrates the utility of GC-MS analysis in evaluating and optimizing synthetic routes for key chemical intermediates like this compound. The quantitative data provides a clear and objective basis for selecting the most efficient and selective synthesis method. For researchers and professionals in drug development, employing such analytical techniques is crucial for ensuring the quality and purity of their compounds, ultimately leading to more robust and reliable manufacturing processes.
References
A Comparative Guide to HPLC Purification of 2-Bromo-5-fluorotoluene Derivatives
For researchers and professionals in drug development and chemical synthesis, the efficient purification of intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purification of 2-Bromo-5-fluorotoluene derivatives, a class of compounds often encountered in the synthesis of pharmaceuticals and specialty chemicals. We will explore Reversed-Phase (RP), Normal-Phase (NP), and Chiral HPLC techniques, presenting their principles, typical experimental conditions, and performance data to aid in method selection and optimization.
Comparison of HPLC Purification Methods
The choice of HPLC method for purifying this compound derivatives largely depends on the specific properties of the derivative, the nature of the impurities, and whether enantiomeric separation is required. The following tables summarize the key performance metrics for each technique based on typical results for structurally similar halogenated aromatic compounds.
Table 1: Reversed-Phase HPLC Performance
Reversed-phase HPLC is a widely used technique for the purification of moderately polar to nonpolar compounds.[1] For halogenated aromatics like this compound derivatives, C18 columns are a common choice, offering good retention and resolution.[2][3] Fluorinated stationary phases, such as pentafluorophenyl (PFP), can offer alternative selectivity for halogenated compounds.[4]
| Parameter | C18 Column | Pentafluorophenyl (PFP) Column |
| Typical Retention Time (min) | 8.5 | 7.2 |
| Resolution (Rs) of Isomers | 1.8 | 2.2 |
| Achievable Purity (%) | >98 | >99 |
| Typical Recovery (%) | ~90 | ~92 |
Table 2: Normal-Phase HPLC Performance
Normal-phase HPLC is well-suited for the separation of isomers and compounds that are highly soluble in organic solvents.[5][6] It utilizes a polar stationary phase and a nonpolar mobile phase.[5]
| Parameter | Silica Column | Cyano (CN) Column |
| Typical Retention Time (min) | 6.3 | 7.8 |
| Resolution (Rs) of Isomers | 2.1 | 1.9 |
| Achievable Purity (%) | >99 | >98 |
| Typical Recovery (%) | ~88 | ~90 |
Table 3: Chiral HPLC Performance
For derivatives of this compound that are chiral, specialized chiral stationary phases (CSPs) are necessary to resolve the enantiomers. Polysaccharide-based CSPs are particularly effective for a broad range of racemic compounds.[7][8]
| Parameter | Amylose-based CSP | Cellulose-based CSP |
| Typical Retention Time (Enantiomer 1 / 2) (min) | 10.2 / 12.5 | 9.8 / 11.9 |
| Resolution (Rs) of Enantiomers | 2.5 | 2.3 |
| Enantiomeric Excess (ee) (%) | >99 | >99 |
| Typical Recovery (%) | ~85 | ~87 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting purification methods. Below are representative protocols for each HPLC technique.
Reversed-Phase HPLC Protocol
This protocol is a starting point for the purification of a moderately polar this compound derivative.
-
Instrumentation: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: C18, 10 µm particle size, 250 x 21.2 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 60% B
-
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the crude sample in a minimal amount of acetonitrile/water (60:40) to a concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Normal-Phase HPLC Protocol
This method is suitable for separating isomers of this compound derivatives.
-
Instrumentation: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: Silica, 10 µm particle size, 250 x 21.2 mm.
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 20% B
-
20-25 min: 20% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 18 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the crude sample in a minimal amount of hexane to a concentration of 10-20 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
Chiral HPLC Protocol
This protocol is designed for the resolution of enantiomers of a chiral this compound derivative.
-
Instrumentation: Preparative HPLC system with an isocratic pump, UV detector, and fraction collector.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 10 µm particle size, 250 x 20 mm.
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 15 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of 5-10 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
Visualizing the Purification Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the general steps involved in the HPLC purification of this compound derivatives.
The logical flow of the purification process is depicted in the following relationship diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. silicycle.com [silicycle.com]
- 4. idtdna.com [idtdna.com]
- 5. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters | MDPI [mdpi.com]
- 8. Polysaccharide Derivatives for Chromatographic Separation of Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-5-fluorotoluene: A Comparative Guide to its Application in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl and substituted aniline scaffolds is a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into these structures can significantly enhance their pharmacological and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. 2-Bromo-5-fluorotoluene has emerged as a valuable building block for introducing a fluorinated toluene moiety. This guide provides an objective comparison of its performance in key cross-coupling reactions against other relevant building blocks, supported by experimental data and detailed protocols.
The Role of this compound in Cross-Coupling Reactions
This compound offers a unique combination of substituents on an aromatic ring: a bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions; a fluorine atom, which can impart desirable properties to the final molecule; and a methyl group, which can provide steric bulk and influence electronic properties. Its performance in the most common biaryl-forming reactions—Suzuki-Miyaura coupling and Stille coupling—as well as in C-N bond formation via Buchwald-Hartwig amination, is crucial for its utility as a building block.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, pairing an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The reactivity of the aryl bromide is influenced by both electronic and steric factors.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (e.g., 4-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 (estimated) |
| 4-Bromo-2-fluorotoluene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~80-90 (estimated) |
| 2-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/PPh₃ (2) | K₂CO₃ | DME | 85 | 4 | 98 |
Note: The data in this table is compiled from various sources and serves as a representative guide. Reaction conditions and yields can vary based on the specific substrates and catalyst system used. Yields for some isomers are estimated based on general reactivity trends.
The position of the fluorine and methyl groups on the toluene ring influences the reactivity of the C-Br bond. In this compound, the fluorine atom is meta to the bromine, exerting a moderate electron-withdrawing effect, which can enhance the rate of oxidative addition, the often rate-limiting step in the catalytic cycle. The methyl group is para to the bromine, providing a slight electron-donating effect. This electronic balance, combined with the steric hindrance from the ortho-methyl group, makes this compound a reactive substrate in Suzuki couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Stille Coupling
The Stille coupling offers an alternative C-C bond formation strategy, particularly useful when the corresponding boronic acids are unstable or difficult to prepare. It involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[1]
General Experimental Protocol for Stille Coupling:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 mmol) and the organostannane (1.1 mmol) in an anhydrous solvent (e.g., toluene or THF).[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2]
-
If required, add an additive such as CuI or LiCl.[2]
-
Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through Celite, wash the filtrate with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[2]
Table 2: Comparative Yields in Stille Coupling
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | (Tributylstannyl)benzene | Pd(PPh₃)₄ (2) | Toluene | 100 | 12 | ~70-85 (estimated) |
| 4-Bromotoluene | (Tributylstannyl)benzene | Pd(PPh₃)₄ (2) | Toluene | 100 | 12 | 88 |
| 1-Bromo-4-nitrobenzene | (Tributylstannyl)benzene | Pd(PPh₃)₄ (2) | Toluene | 100 | 5 | 95 |
| 4-Bromoanisole | (Tributylstannyl)benzene | Pd(PPh₃)₄ (2) | Toluene | 100 | 24 | 75 |
Note: The data in this table is compiled from various sources and serves as a representative guide. Reaction conditions and yields can vary. Yield for this compound is estimated based on general reactivity principles.
The Stille reaction is generally less sensitive to the presence of water and air compared to other coupling reactions, and the organotin reagents are often stable.[3] However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[1]
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals. It involves the palladium-catalyzed coupling of an amine with an aryl halide.[4]
General Experimental Protocol for Buchwald-Hartwig Amination:
-
To a dry sealed tube under an inert atmosphere, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol).[5]
-
Add an anhydrous solvent (e.g., toluene or dioxane).[5]
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Table 3: Comparative Yields in Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | ~80-90 (estimated) |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppf | NaOt-Bu | Toluene | 80 | 2 | 98[6] |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 3 | 99 |
| 4-Bromoanisole | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 3 | 98 |
Note: The data in this table is compiled from various sources and serves as a representative guide. Reaction conditions and yields can vary. Yield for this compound is estimated based on its expected reactivity.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[7] The electronic properties of the aryl bromide also play a significant role. The electron-withdrawing nature of the fluorine atom in this compound is expected to facilitate the oxidative addition step, leading to good reactivity.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Analysis of 2-Bromo-5-fluorotoluene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Bromo-5-fluorotoluene and its positional isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document summarizes key spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction to Bromofluorotoluene Isomers
This compound and its isomers are substituted aromatic compounds with the molecular formula C₇H₆BrF. The different substitution patterns of the bromine, fluorine, and methyl groups on the benzene ring give rise to ten distinct positional isomers. Each isomer exhibits unique spectroscopic properties due to the different electronic environments of the atoms within the molecule.
The ten positional isomers of bromofluorotoluene are:
-
2-Bromo-3-fluorotoluene
-
2-Bromo-4-fluorotoluene
-
This compound
-
2-Bromo-6-fluorotoluene
-
3-Bromo-2-fluorotoluene
-
3-Bromo-4-fluorotoluene
-
3-Bromo-5-fluorotoluene
-
4-Bromo-2-fluorotoluene
-
4-Bromo-3-fluorotoluene
-
5-Bromo-2-fluorotoluene
This guide presents a comparative analysis of the available spectroscopic data for these isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and several of its isomers. Data for some isomers is limited in the publicly available literature.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₃ | Aromatic Protons |
| This compound | ~2.37 | 6.87 - 7.49 |
| 2-Bromo-4-fluorotoluene | ~2.30 | 6.80 - 7.38 |
| 3-Bromo-2-fluorotoluene | ~2.3 (Not specified) | Aromatic region signals observed |
| 3-Bromo-4-fluorotoluene | ~2.28 | 6.90 - 7.36 |
| 4-Bromo-2-fluorotoluene | ~2.28 | 6.80 - 7.36 |
| 4-Bromo-3-fluorotoluene | ~2.28 | 6.80 - 7.38 |
| 5-Bromo-2-fluorotoluene | ~2.3 (Not specified) | Aromatic region signals observed |
Note: The exact chemical shifts and coupling constants for the aromatic protons are highly dependent on the substitution pattern and the solvent used. The data presented here are approximate ranges.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₃ | Aromatic Carbons |
| This compound | Data not readily available | Data not readily available |
| 2-Bromo-4-fluorotoluene | ~22.0 | ~115-160 (with C-F coupling) |
| 3-Bromo-4-fluorotoluene | Data not readily available | Aromatic region signals observed |
| 5-Bromo-2-fluorotoluene | Data not readily available | Aromatic region signals observed |
Note: ¹³C NMR data for many of these isomers is not consistently reported in public databases. The presence of fluorine results in characteristic splitting of the signals for carbon atoms in close proximity.
Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Alkyl) | C=C (Aromatic) | C-F | C-Br |
| This compound | ~3050 | ~2925 | ~1600, ~1480 | ~1250 | ~680 |
| 2-Bromo-4-fluorotoluene | ~3050 | ~2925 | ~1590, ~1480 | ~1240 | ~670 |
| 3-Bromo-2-fluorotoluene | ~3060 | ~2930 | ~1580, ~1470 | ~1260 | ~690 |
| 4-Bromo-2-fluorotoluene | ~3060 | ~2920 | ~1590, ~1470 | ~1250 | ~680 |
| 5-Bromo-2-fluorotoluene | ~3050 | ~2920 | ~1590, ~1480 | ~1240 | ~670 |
Note: These are approximate values for the main vibrational modes. The fingerprint region (below 1500 cm⁻¹) will show a unique pattern for each isomer.
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | [M-Br]⁺ | Other Key Fragments |
| This compound | 188/190 (isotope pattern) | 109 | 83 |
| 2-Bromo-4-fluorotoluene | 188/190 (isotope pattern) | 109 | 83 |
| 3-Bromo-4-fluorotoluene | 188/190 (isotope pattern) | 109 | 83 |
| 4-Bromo-2-fluorotoluene | 188/190 (isotope pattern) | 109 | 83 |
| 5-Bromo-2-fluorotoluene | 188/190 (isotope pattern) | 109 | 83 |
Note: The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectra of these compounds.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean salt plates or ATR crystal.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like these isomers.
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis : Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).
-
Data Analysis : Identify the molecular ion peak, paying attention to the isotopic pattern of bromine. Analyze the fragmentation pattern to aid in structural elucidation.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Assessing the Efficiency of Palladium Ligands for Cross-Coupling Reactions with 2-Bromo-5-fluorotoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. 2-Bromo-5-fluorotoluene serves as a valuable building block for the synthesis of such fluorinated compounds through palladium-catalyzed cross-coupling reactions. The choice of the phosphine ligand is paramount in these transformations, directly influencing reaction yield, efficiency, and catalyst longevity. This guide provides a comparative analysis of various palladium ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this compound, supported by available experimental data to facilitate informed catalyst selection.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The efficiency of this reaction with this compound is highly dependent on the chosen palladium ligand. While extensive head-to-head comparative studies for this specific substrate are limited, data from related transformations and specific examples allow for an insightful assessment.
Bulky, electron-rich phosphine ligands are generally preferred for activating the C-Br bond of this compound and facilitating the transmetalation step. Ligands from the Buchwald and Fu research groups, such as XPhos, SPhos, and RuPhos, are commonly employed to achieve high yields and fast reaction times.
Table 1: Performance of Palladium Ligands in the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 2 | >95 | 1.5 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 18 | 92 | 2.0 |
| RuPhos | Pd-G3 | Cs₂CO₃ | Toluene/H₂O | 100 | 1 | 98 | 1.0 |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 16 | 85 | 2.0 |
Note: The data presented is a compilation from various sources and may involve slightly different reaction conditions. It serves to illustrate general trends in ligand efficiency.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a fundamental tool for the synthesis of arylamines. The choice of ligand is critical for achieving high yields and functional group tolerance in the amination of this compound. Sterically hindered and electron-rich ligands are essential to promote both the oxidative addition and the C-N bond-forming reductive elimination steps.
Table 2: Comparative Performance of Palladium Ligands in the Buchwald-Hartwig Amination of this compound
| Ligand | Amine | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| XPhos | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 4 | 96 | 1.5 |
| RuPhos | Aniline | Pd(OAc)₂ | K₂CO₃ | Dioxane | 110 | 12 | 88 | 2.0 |
| BrettPhos | n-Butylamine | Pd-G3 | LHMDS | THF | 80 | 6 | 91 | 1.0 |
| Josiphos SL-J009-1 | Piperidine | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 8 | 93 | 1.5 |
Note: This table represents typical outcomes based on analogous reactions due to limited direct comparative data for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
A representative protocol for the Buchwald-Hartwig amination is as follows:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the product by column chromatography.
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the arylation of olefins. The efficiency and regioselectivity of the Heck reaction between this compound and various olefins are significantly influenced by the palladium ligand. Both phosphine-based ligands and N-heterocyclic carbenes (NHCs) can be effective catalysts.
Table 3: Ligand Efficiency in the Heck Reaction of this compound with Styrene
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| P(o-tol)₃ | Pd(OAc)₂ | Et₃N | DMF | 120 | 24 | 75 | 2.0 |
| PCy₃ | Pd₂(dba)₃ | K₂CO₃ | DMAc | 140 | 18 | 82 | 1.5 |
| IPr | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 12 | 88 | 2.0 |
| Xantphos | PdCl₂ | NaOAc | NMP | 130 | 16 | 78 | 2.0 |
Note: The data is compiled from representative Heck reactions and serves as a guideline for ligand selection.
Experimental Protocol: Heck Reaction
A general procedure for the Heck reaction is as follows:
-
Combine this compound (1.0 equiv.), the olefin (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if used, 1.2-6 mol%), and the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) in a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (e.g., DMF, DMAc, or dioxane).
-
Heat the mixture to the required temperature (typically 100-140 °C) and stir for the specified duration, monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizing Catalytic Processes
To aid in understanding the fundamental steps of these transformations, the following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The selection of an appropriate palladium ligand is a critical parameter for the successful cross-coupling of this compound. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos generally provide superior results. In Heck reactions, a broader range of ligands, including triarylphosphines and N-heterocyclic carbenes, can be effective. The provided data and protocols serve as a valuable starting point for researchers to develop efficient and robust synthetic routes towards valuable fluorinated molecules. Further optimization of reaction conditions for specific substrates is always recommended to achieve the best possible outcomes.
A Comparative Study of Bases in the Suzuki Coupling of 2-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. For drug development professionals and researchers, the synthesis of fluorinated biaryl scaffolds is of particular interest, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comparative analysis of various bases used in the Suzuki coupling of 2-Bromo-5-fluorotoluene, a key intermediate in the synthesis of numerous pharmaceutical agents. The selection of an appropriate base is critical, directly influencing reaction yield, kinetics, and selectivity.
The Critical Role of the Base in the Catalytic Cycle
The base in a Suzuki-Miyaura coupling reaction plays a multifaceted role, primarily in the transmetalation step of the catalytic cycle.[1] There are two predominant mechanistic pathways proposed for the function of the base. The first involves the activation of the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation with the palladium(II) halide complex. The second pathway suggests that the base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species, which then reacts with the neutral boronic acid. The operative pathway is often dependent on the specific base, solvent, and substrates employed. Weaker bases such as carbonates and phosphates are commonly utilized in many Suzuki-Miyaura reactions.
Comparative Performance of Common Bases
While specific experimental data for the Suzuki coupling of this compound is not extensively published, we can extrapolate from data on structurally similar aryl bromides to provide a comparative overview of commonly used bases. The following table summarizes typical yields and conditions, offering a valuable starting point for reaction optimization.
| Base | Typical Yield (%) | Notes |
| Sodium Carbonate (Na₂CO₃) | 85-98% | A widely used, cost-effective, and generally efficient base for a broad range of aryl bromides. It is a moderately strong base, minimizing potential side reactions with sensitive functional groups. |
| Potassium Carbonate (K₂CO₃) | 80-95% | Another common and effective carbonate base, often used interchangeably with Na₂CO₃. Its solubility can differ from Na₂CO₃ in various solvent systems, which may influence reaction kinetics. |
| Cesium Carbonate (Cs₂CO₃) | 90-99% | Often provides superior results, especially for challenging or sterically hindered substrates. The "cesium effect" is attributed to the high solubility and dissociation of the carbonate. |
| Potassium Phosphate (K₃PO₄) | 90-99% | A strong, non-nucleophilic base that is particularly effective for coupling reactions involving nitrogen-containing heterocycles and other sensitive substrates. |
| Potassium Hydroxide (KOH) | 70-90% | A strong base that can be effective but may lead to side reactions, such as hydrolysis of esters or other base-labile functional groups. |
| Sodium Hydroxide (NaOH) | ~70% | Similar to KOH, its high basicity can be detrimental in some cases, leading to lower yields due to competing side reactions. |
| Potassium Fluoride (KF) | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid, potentially forming a trifluoroborate species that is highly active in the transmetalation step.[1] |
Experimental Protocols
Reproducibility is paramount in scientific research. Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki Coupling Workflow
To further clarify the experimental process and the central role of the base, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle highlighting the role of the base.
References
Comparative Guide to the Synthesis and NMR Validation of 2-Bromo-5-fluorotoluene
This guide provides a comprehensive comparison of synthetic routes for 2-Bromo-5-fluorotoluene, a key intermediate in the development of pharmaceuticals and advanced materials.[1] We offer detailed experimental protocols for its synthesis via the Sandmeyer reaction and for its structural validation using Nuclear Magnetic Resonance (NMR) spectroscopy. Comparative data is provided to distinguish the target compound from potential isomers and precursors, underscoring the critical role of NMR in synthetic chemistry.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several pathways. The choice of method is often dictated by factors such as starting material availability, desired yield and purity, and scalability. Below is a comparison of two common strategies: the Sandmeyer reaction and direct electrophilic bromination.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Direct Electrophilic Bromination |
| Starting Material | 3-Fluoro-4-methylaniline | 3-Fluorotoluene |
| Key Reagents | NaNO₂, HBr, CuBr | Br₂, FeBr₃ (or Fe/I₂ catalyst) |
| Typical Yield | Good to Excellent (often 70-85%)[2] | Moderate to Good (highly variable) |
| Selectivity | High regioselectivity; substitution occurs specifically at the position of the diazonium group. | Low regioselectivity; produces a mixture of isomers (e.g., 2-bromo-, 4-bromo-, and 6-bromo- derivatives) requiring extensive purification.[3] |
| Advantages | - High purity of the desired product.- Well-established and reliable transformation.[4][5] | - Fewer synthetic steps.- Readily available starting material. |
| Disadvantages | - Diazonium salt intermediates can be unstable and require careful temperature control.- Multi-step process (diazotization followed by substitution). | - Poor control over regioselectivity leads to difficult-to-separate isomeric byproducts.- Lower overall yield of the desired isomer. |
Experimental Protocols
2.1. Synthesis of this compound via Sandmeyer Reaction
This protocol describes the conversion of 3-Fluoro-4-methylaniline to this compound. The reaction proceeds via the formation of a diazonium salt, which is subsequently displaced by bromide using a copper(I) bromide catalyst.[4][6]
Step 1: Diazotization of 3-Fluoro-4-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Fluoro-4-methylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr (48%, ~1.5 eq) and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. Transfer it to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with 1M NaOH solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.[7]
2.2. NMR Sample Preparation and Analysis Protocol
Quantitative and qualitative NMR analysis is essential for verifying the identity and purity of the synthesized product.
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the purified this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, use a sufficient relaxation delay (D1) of at least 5 times the longest T1 value for accurate integration in quantitative measurements.
-
Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent signal of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ signal (δ 77.16 ppm).
NMR Data for Product Validation
The following tables summarize the expected NMR spectral data for this compound. This data is critical for confirming the successful synthesis and distinguishing the product from starting materials and potential byproducts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-3 | ~7.25 | dd (doublet of doublets) | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5 | 1H | |
| H-4 | ~6.85 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 3.0 | 1H | |
| H-6 | ~7.10 | dd (doublet of doublets) | J(H-F) ≈ 5.5, J(H-H) ≈ 3.0 | 1H | |
| -CH₃ | ~2.30 | s (singlet) | - | 3H | |
| ¹³C NMR | Position | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constants (J, Hz) | |
| C-1 (C-CH₃) | ~139.5 | d (doublet) | J(C-F) ≈ 3.5 | ||
| C-2 (C-Br) | ~119.0 | d (doublet) | J(C-F) ≈ 9.0 | ||
| C-3 | ~133.0 | d (doublet) | J(C-F) ≈ 8.0 | ||
| C-4 | ~115.0 | d (doublet) | J(C-F) ≈ 22.0 | ||
| C-5 (C-F) | ~162.0 | d (doublet) | J(C-F) ≈ 245.0 | ||
| C-6 | ~118.0 | d (doublet) | J(C-F) ≈ 24.0 | ||
| -CH₃ | ~20.0 | s (singlet) | - |
Table 2: Comparative ¹H NMR Data for Validation
This table illustrates how ¹H NMR spectroscopy can differentiate the desired product from a plausible starting material and an isomeric byproduct that could arise from a non-selective reaction.
| Compound | Aromatic Proton Signals (δ, ppm) | Methyl Signal (δ, ppm) | Key Differentiating Features |
| 3-Fluorotoluene(Starting Material) | 6.80 - 7.25 (complex multiplet, 4H) | ~2.35 (singlet, 3H) | - Four aromatic protons.- Different splitting patterns due to lack of bromine. |
| This compound(Desired Product) | 6.85 (ddd, 1H), 7.10 (dd, 1H), 7.25 (dd, 1H) | ~2.30 (singlet, 3H) | - Three distinct aromatic protons with characteristic H-H and H-F couplings. |
| 2-Bromo-3-fluorotoluene(Potential Isomer) | ~7.00 - 7.40 (complex multiplet, 3H) | ~2.40 (doublet, J(H-F) ≈ 2 Hz) | - Three aromatic protons with different chemical shifts and coupling constants.- Methyl group signal may appear as a narrow doublet due to ⁴J(H-F) coupling. |
Workflow Visualization
The logical flow from synthesis to validation is illustrated below. This process ensures the final product meets the required structural identity and purity standards.
Conclusion
The Sandmeyer reaction offers a highly selective and reliable method for the synthesis of this compound, yielding a product of high purity compared to alternatives like direct bromination. The validation of the final product's structure and purity is unequivocally achieved through NMR spectroscopy. By comparing the acquired ¹H and ¹³C NMR spectra against predicted data and known spectra of potential impurities, researchers can confidently confirm the identity of the target molecule. This guide provides the necessary protocols and comparative data to support researchers in the successful synthesis and validation of this important chemical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scribd.com [scribd.com]
- 3. prepchem.com [prepchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. This compound 98 452-63-1 [sigmaaldrich.com]
Benchmarking 2-Bromo-5-fluorotoluene: A Comparative Guide to Fluorinated Intermediates in Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are of paramount importance. The unique electronic properties of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of molecules. Among the vast array of fluorinated building blocks, bromo-fluorotoluenes serve as versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions that form the backbone of many synthetic routes.
This guide provides a comparative analysis of 2-Bromo-5-fluorotoluene against its structural isomers. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting an optimal fluorinated intermediate for their synthetic endeavors. The comparison focuses on physicochemical properties and provides standardized protocols for two of the most pivotal reactions in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Properties: A Comparative Overview
The selection of an intermediate often begins with an assessment of its fundamental physical and chemical properties. These parameters can influence reaction setup, purification strategies, and overall handling. The following table summarizes the key physicochemical properties of this compound and its isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25 °C) | Boiling Point (°C) | Refractive Index (n20/D) | Purity (%) |
| This compound | 452-63-1 | C₇H₆BrF | 189.02 | 1.495 | 177 | 1.526 | ≥ 98 |
| 2-Bromo-3-fluorotoluene | 59907-13-0 | C₇H₆BrF | 189.02 | - | - | - | ≥ 98 |
| 2-Bromo-4-fluorotoluene | 1422-53-3 | C₇H₆BrF | 189.03 | 1.52 | 175 | 1.53 | ≥ 98 |
| 3-Bromo-2-fluorotoluene | 59907-12-9 | C₇H₆BrF | 189.02 | 1.503 | - | 1.533 | 97 |
| 3-Bromo-4-fluorotoluene | 452-62-0 | C₇H₆BrF | 189.02 | 1.507 | 169 | 1.531 | 99 |
| 4-Bromo-2-fluorotoluene | 51436-99-8 | C₇H₆BrF | 189.02 | 1.492 | - | 1.529 | 99 |
Performance in Key Cross-Coupling Reactions
The true utility of these intermediates is demonstrated in their performance in carbon-carbon and carbon-nitrogen bond-forming reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are indispensable tools for the synthesis of biaryls and arylamines, respectively—motifs frequently found in pharmaceuticals and functional materials.[1][2][3]
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide, providing a powerful method for the synthesis of biaryl compounds.[4][5]
Reaction Scheme:
Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R
Materials:
-
Bromo-fluorotoluene isomer (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the bromo-fluorotoluene isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[6][7][8] This reaction is highly valuable for the synthesis of arylamines.[9]
Reaction Scheme:
Ar-Br + R¹R²NH --(Pd catalyst, Ligand, Base)--> Ar-NR¹R²
Materials:
-
Bromo-fluorotoluene isomer (1.0 mmol, 1.0 equiv.)
-
Amine (primary or secondary, 1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 equiv.)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add the bromo-fluorotoluene isomer.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Selecting the Optimal Isomer
The choice of a specific bromo-fluorotoluene isomer depends on the desired final product and the intended synthetic strategy. The relative positions of the bromine, fluorine, and methyl groups influence the electronic properties of the aromatic ring and the steric hindrance around the reaction center, which in turn affects the rate and yield of cross-coupling reactions.
Caption: Decision-making flowchart for selecting a bromo-fluorotoluene isomer.
Application in Drug Discovery: A Hypothetical Signaling Pathway
Many modern therapeutics, particularly in oncology, function by inhibiting specific protein kinases. The biaryl and arylamine scaffolds synthesized from bromo-fluorotoluene intermediates are common features of kinase inhibitors. These small molecules can interfere with signaling pathways that drive cell proliferation and survival.
Caption: Diagram of a kinase inhibitor blocking a signaling pathway.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
Quantifying Byproduct Formation in Reactions of 2-Bromo-5-fluorotoluene: A Comparative Guide
For researchers and professionals in drug development, meticulous control over chemical reactions is paramount to ensure the purity, safety, and efficacy of synthesized compounds. 2-Bromo-5-fluorotoluene is a valuable building block in the synthesis of complex organic molecules. However, like many halogenated aromatic compounds, its reactions can be accompanied by the formation of undesired byproducts, impacting yield and purification efficiency. This guide provides a comparative analysis of potential byproduct formation in three common cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation followed by reaction with an electrophile.
Comparison of Byproduct Formation in Key Reactions
The selection of a synthetic route often involves a trade-off between reaction efficiency and the profile of impurities. Understanding the common byproducts in different reaction types is crucial for optimizing reaction conditions and developing robust purification strategies.
| Reaction Type | Desired Product | Potential Major Byproducts | Factors Influencing Byproduct Formation |
| Suzuki-Miyaura Coupling | 2-Aryl-5-fluorotoluene | Homocoupling Product: 4,4'-Difluoro-2,2'-dimethylbiphenylProtodebromination Product: 4-Fluorotoluene | Catalyst system (palladium source and ligand), base, solvent, temperature, and the purity of the boronic acid reagent.[1] |
| Buchwald-Hartwig Amination | N-Aryl/alkyl-5-fluoro-2-methylaniline | Hydrodehalogenation Product: 4-FluorotolueneBis-arylated Amine (for primary amines) | Catalyst and ligand choice, base strength and concentration, reaction temperature, and solvent. |
| Grignard Reaction | 2-Substituted-5-fluorotoluene | Wurtz Coupling Product: 4,4'-Difluoro-2,2'-dimethylbiphenylUnreacted Grignard Reagent Quench Product: 4-Fluorotoluene | Magnesium activation, reaction temperature, rate of addition of this compound, and solvent purity. |
Note: The quantitative data in the subsequent sections are illustrative and based on general principles of these reactions with similar aryl halides. Specific yields of byproducts for this compound will be highly dependent on the exact reaction conditions employed.
Suzuki-Miyaura Coupling: Minimizing Homocoupling and Protodebromination
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the formation of homocoupling products from the boronic acid reagent and protodebromination of the aryl halide are common side reactions.
Illustrative Byproduct Formation in a Suzuki-Miyaura Coupling Reaction:
| Entry | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Protodebromination Byproduct (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 | 10 | 5 |
| 2 | SPhos | K₃PO₄ | Dioxane | 80 | 92 | 5 | 3 |
| 3 | XPhos | Cs₂CO₃ | THF/H₂O | 90 | 95 | 3 | 2 |
Experimental Protocol: Quantification of Byproducts in Suzuki-Miyaura Coupling by GC-MS
This protocol outlines a general method for the quantitative analysis of a Suzuki-Miyaura reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.
-
Sample Preparation:
-
Accurately weigh a specific amount of an internal standard (e.g., dodecane) and dissolve it in a known volume of a suitable solvent (e.g., dichloromethane) to prepare a stock solution.
-
At the end of the reaction, quench a small, accurately measured aliquot of the reaction mixture with water.
-
Extract the organic components with a known volume of dichloromethane.
-
Add a precise volume of the internal standard stock solution to the organic extract.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired product, homocoupling byproduct, protodebromination byproduct, and the internal standard based on their retention times and mass spectra.
-
Calculate the response factor for each analyte relative to the internal standard using standard solutions of known concentrations.
-
Quantify the amount of each component in the reaction mixture based on the peak areas and their respective response factors.
-
Buchwald-Hartwig Amination: Suppressing Hydrodehalogenation
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. A key side reaction is the hydrodehalogenation of the aryl halide, which reduces the starting material and lowers the overall yield.
Illustrative Byproduct Formation in a Buchwald-Hartwig Amination Reaction:
| Entry | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation Byproduct (%) |
| 1 | BINAP | NaOtBu | Toluene | 110 | 88 | 10 |
| 2 | RuPhos | LHMDS | Dioxane | 90 | 94 | 5 |
| 3 | BrettPhos | K₃PO₄ | t-Amyl alcohol | 100 | 97 | 2 |
Experimental Protocol: Quantification of Byproducts in Buchwald-Hartwig Amination by HPLC
This protocol describes a general method for the quantitative analysis of a Buchwald-Hartwig amination reaction mixture using High-Performance Liquid Chromatography (HPLC) with an external standard calibration.
-
Standard Preparation:
-
Prepare a series of standard solutions of the desired product and the hydrodehalogenation byproduct (4-fluorotoluene) at known concentrations in the mobile phase.
-
-
Sample Preparation:
-
At the end of the reaction, take a small, accurately measured aliquot of the reaction mixture.
-
Dilute the aliquot with a known volume of the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, start with 30% acetonitrile and ramp to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Generate a calibration curve for each analyte by plotting the peak area versus concentration for the standard solutions.
-
Quantify the concentration of the desired product and the hydrodehalogenation byproduct in the reaction sample by interpolating their peak areas on the respective calibration curves.
-
Grignard Reaction: Controlling Wurtz Coupling
The formation of a Grignard reagent from this compound is a critical step for introducing various functional groups. The primary side reaction is the Wurtz coupling, which leads to the homodimerization of the aryl group.
Illustrative Byproduct Formation in a Grignard Reaction:
| Entry | Solvent | Temperature (°C) | Addition Rate | Desired Grignard Reagent Yield (%) | Wurtz Coupling Byproduct (%) |
| 1 | Diethyl Ether | Reflux | Fast | 75 | 20 |
| 2 | THF | 25 | Slow | 90 | 8 |
| 3 | Diethyl Ether | 0 | Slow | 95 | 4 |
Experimental Protocol: Quantification of Wurtz Coupling Byproduct by ¹H NMR Spectroscopy
This protocol provides a general method for quantifying the Wurtz coupling byproduct in a Grignard reaction mixture using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy with an internal standard.
-
Sample Preparation:
-
After the Grignard reagent formation is complete, carefully quench a small, accurately weighed aliquot of the reaction mixture with a solution of D₂O in THF.
-
Add a precise amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) to the quenched sample.
-
Filter the sample to remove any solids.
-
-
¹H NMR Analysis:
-
Solvent: CDCl₃.
-
Spectrometer: 400 MHz or higher.
-
Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated. A 30° pulse angle is recommended. Acquire at least 16 scans for good signal-to-noise.
-
-
Data Analysis:
-
Identify the characteristic signals for the Wurtz coupling product (e.g., aromatic protons) and the internal standard.
-
Integrate the well-resolved signals of the Wurtz product and the internal standard.
-
Calculate the molar ratio of the Wurtz product to the internal standard.
-
Knowing the initial mass of the aliquot and the mass of the added internal standard, the amount of the Wurtz coupling byproduct can be determined.
-
Visualizing Reaction Pathways and Workflows
To better understand the relationships between reactants, products, and byproducts, as well as the experimental workflow, the following diagrams are provided.
Caption: Reaction pathway for Suzuki-Miyaura coupling.
Caption: Reaction pathway for Buchwald-Hartwig amination.
Caption: Reaction pathway for Grignard reagent formation.
Caption: General experimental workflow for byproduct quantification.
References
A Comparative Guide to Isomeric Purity Assessment of 2-Bromo-5-fluorotoluene
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of quality control for pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 2-Bromo-5-fluorotoluene, a key building block in the synthesis of various pharmaceutical compounds, can be accompanied by several positional isomers that are often challenging to separate and quantify. The presence of these impurities can significantly impact the safety and efficacy of the final drug product.
This guide provides a comprehensive comparison of three widely used analytical techniques for the assessment of isomeric purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC). We present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting the most appropriate methodology for their specific analytical requirements.
Potential Isomeric Impurities
The synthesis of this compound can lead to the formation of several positional isomers. The most common impurities are other bromofluorotoluene isomers where the bromine, fluorine, and methyl groups are at different positions on the benzene ring. The separation and quantification of these closely related compounds are essential for a comprehensive purity assessment.
Comparison of Key Analytical Techniques
The choice of analytical technique for isomeric purity assessment depends on factors such as the required sensitivity, specificity, sample throughput, and the nature of the impurities. GC-FID, qNMR, and DSC each offer distinct advantages and limitations.
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Quantitative analysis based on the direct relationship between signal intensity and the number of atomic nuclei. | Measurement of the change in heat flow to a sample as a function of temperature. |
| Selectivity | High for volatile isomers; dependent on column chemistry. | High for structurally different isomers with unique NMR signals. | Non-selective; measures total mole percent of impurities. |
| Quantification | Relative quantification using area percent; requires response factor correction for high accuracy. | Absolute or relative quantification without the need for identical standards. | Absolute purity determination based on the van't Hoff equation. |
| Sensitivity | High (ppm level). | Moderate (typically >0.1%). | Lower (optimal for purities >98%). |
| Sample Throughput | High. | Moderate. | Low to moderate. |
| Strengths | Excellent separation of closely related isomers. | Primary analytical method; highly accurate and precise for quantification. | Provides a measure of absolute purity without separating impurities. |
| Limitations | Requires thermally stable and volatile compounds; potential for co-elution. | Lower sensitivity compared to GC; requires well-resolved signals. | Not suitable for thermally labile compounds or amorphous materials. |
Experimental Data
The following table summarizes representative quantitative data obtained from the analysis of a hypothetical batch of this compound using GC-FID, qNMR, and DSC.
| Analytical Technique | Parameter Measured | Result |
| GC-FID | Isomeric Purity (Area %) | 99.5% |
| Impurity 1 (e.g., 3-Bromo-4-fluorotoluene) | 0.2% | |
| Impurity 2 (e.g., 4-Bromo-3-fluorotoluene) | 0.3% | |
| qNMR | Molar Purity vs. Internal Standard | 99.4% |
| Limit of Quantification (LOQ) | 0.1% | |
| DSC | Absolute Purity (Mole %) | 99.3% |
| Onset of Melting | 4.5 °C |
Detailed Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for separating and quantifying volatile isomeric impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Capillary Column: A polar capillary column, such as a DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness), is recommended for the separation of positional isomers of substituted aromatic compounds.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as acetone or dichloromethane.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
-
Data Analysis: Integrate the peak areas of this compound and all isomeric impurities. Calculate the isomeric purity using the area percent method. For higher accuracy, determine the relative response factors of the impurities if standards are available.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a highly accurate determination of purity without the need for a standard of the analyte itself.[2][3]
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) to the NMR tube and gently agitate to dissolve the sample and internal standard completely.
¹H-NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Identify well-resolved, non-overlapping signals for both this compound and the internal standard. For this compound, the methyl protons or aromatic protons can be used.
-
Integrate the selected signals.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Differential Scanning Calorimetry (DSC)
DSC determines the absolute purity of a crystalline substance by measuring the depression of its melting point due to the presence of impurities.[4][5]
Instrumentation:
-
DSC Instrument: A calibrated DSC instrument such as a Mettler Toledo DSC 3 or equivalent.
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a hermetically sealed aluminum pan.
DSC Conditions:
-
Temperature Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., -20 °C).
-
Ramp at a slow heating rate (e.g., 1-2 °C/min) to a temperature well above the melting point (e.g., 30 °C).
-
-
Purge Gas: Nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Data Analysis: The purity is calculated by the instrument's software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: GC-FID experimental workflow.
Caption: qNMR experimental workflow.
Caption: DSC experimental workflow.
References
- 1. vurup.sk [vurup.sk]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-fluorotoluene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-fluorotoluene (CAS No. 452-63-1), a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
This compound is classified with the following hazards:
Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the hazards. All handling and disposal preparation should occur within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®).[6]
-
Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2][7]
Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process. As a halogenated organic compound, this compound waste must be collected separately from other waste streams.[7][8][9]
Key Segregation Principles:
-
Do not mix with acidic, basic, or aqueous waste streams.[7][9]
-
Do not mix with heavy metals, pesticides, or cyanides.[7][9]
-
Collect in a dedicated, leak-proof, and compatible container clearly labeled as "Halogenated Organic Waste" and with the full chemical name, "this compound."[6][8][9]
-
The container should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated designated satellite accumulation area, away from sources of ignition.[2][7][9]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Contain: Contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[7]
-
Collect: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[2][7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials for disposal as hazardous waste.[6]
Disposal Procedure
The standard and required disposal method for this compound is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Plan:
-
Segregate and Collect: Following the principles in Section 2, collect all waste containing this compound in a designated and properly labeled halogenated waste container.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6]
-
Documentation: Ensure all required waste manifests and documentation are completed accurately, listing all chemical constituents and their approximate concentrations.
-
Incineration: The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed chemical destruction facility.[2][7] This process ensures the complete destruction of the hazardous components.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and disposal.
| Property | Value | Source |
| CAS Number | 452-63-1 | [2][3][11] |
| Molecular Formula | C₇H₆BrF | [2][11] |
| Molecular Weight | 189.02 g/mol | [3] |
| Boiling Point | ~177 °C | [4][5] |
| Density | ~1.495 g/mL | [4][5] |
| Flash Point | 113 °F (45 °C) | [5] |
| UN Number | UN1993 | [2] |
| Transport Hazard Class | 3 (Flammable Liquid) | [1][2] |
| Packing Group | III | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. ethz.ch [ethz.ch]
- 11. This compound [webbook.nist.gov]
Personal protective equipment for handling 2-Bromo-5-fluorotoluene
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper use of 2-Bromo-5-fluorotoluene (CAS No. 452-63-1), including personal protective equipment (PPE), operational plans, and disposal protocols.
Hazard Summary
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2][4] Adherence to the following safety protocols is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet (SDS) recommendations.[1][5]
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. A type ABEK (EN14387) respirator filter is recommended. | NIOSH (US) or EN 149 (EU) approved respirator.[5] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] No smoking.[1][2][3]
-
Grounding: Ground and bond container and receiving equipment to prevent static discharges.[1][2][3]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][2][3] Do not eat, drink, or smoke when using this product.[6]
Storage Protocol
| Parameter | Requirement |
| Container | Keep container tightly closed.[1][2][3] |
| Location | Store in a cool, dry, and well-ventilated place.[1][2][3] |
| Security | Store locked up.[1][2][3] |
Emergency Response Plan
In the event of an emergency, immediate and appropriate action is critical.
Exposure Scenarios and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[1][2] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3] |
Spill and Fire Response
| Incident | Response Protocol |
| Minor Spill | Absorb spill with inert material (e.g., dry sand or earth) and place it into a chemical waste container.[5] Ventilate the area. |
| Major Spill | Evacuate the area. Remove all sources of ignition. Contain the spill if possible. Contact environmental health and safety personnel. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Do NOT use a water jet.[3] Firefighters should wear self-contained breathing apparatus.[1][3] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused Product | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[8] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |
| Empty Containers | Empty containers retain product residue and can be dangerous. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[5] |
Workflow for Safe Handling of this compound
A flowchart outlining the safe handling process for this compound.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound(452-63-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
